3,6-Difluoro-2-methylbenzonitrile
Description
Properties
IUPAC Name |
3,6-difluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMHLSPAMODBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289553 | |
| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198633-77-1 | |
| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198633-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Difluoro-2-methylbenzonitrile: Synthesis, Characterization, and Potential Applications
Introduction: Navigating the Landscape of Fluorinated Benzonitriles
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzonitrile derivatives, in particular, are versatile building blocks, with the nitrile group serving as a key pharmacophore or a precursor to other functional groups. This guide focuses on a specific, yet intriguing member of this class: 3,6-Difluoro-2-methylbenzonitrile .
It is important to note that as of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 3,6-Difluoro-2-methylbenzonitrile has not been found in major chemical databases. This suggests that this particular isomer may be a novel compound or one that is not yet commercially available, presenting a unique opportunity for research and development. This guide, therefore, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound, based on established chemical principles and data from structurally related isomers.
Chemical Identity and Physicochemical Properties
While a registered CAS number is not available, we can define 3,6-Difluoro-2-methylbenzonitrile by its fundamental chemical identifiers. Its properties can also be predicted based on its structure, which is invaluable for its synthesis and characterization.
| Identifier | Value |
| IUPAC Name | 3,6-Difluoro-2-methylbenzonitrile |
| Chemical Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Canonical SMILES | CC1=C(C=CC(F)=C1F)C#N |
| Predicted LogP | ~2.3 |
| Predicted Boiling Point | ~200-220 °C |
| Predicted Melting Point | ~40-60 °C |
| Appearance | Expected to be a white to off-white solid |
Note: Predicted values are estimations based on computational models and data from similar compounds.
Proposed Synthesis Pathway
The synthesis of 3,6-Difluoro-2-methylbenzonitrile can be approached through several established methods for the preparation of aromatic nitriles. A plausible and efficient route would involve the Sandmeyer reaction, starting from a readily available difluoro-methylaniline precursor. The rationale behind this choice is the high functional group tolerance and reliability of this classic reaction.
Caption: Proposed synthesis of 3,6-Difluoro-2-methylbenzonitrile via reduction, diazotization, and a Sandmeyer reaction.
Experimental Protocol: A Step-by-Step Guide
Part 1: Reduction of 1,4-Difluoro-2-methyl-3-nitrobenzene to 3,6-Difluoro-2-methylaniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-Difluoro-2-methyl-3-nitrobenzene (1 equivalent).
-
Solvent and Reagent Addition: Add a suitable solvent such as ethanol or acetic acid. To this, add a reducing agent like iron powder (3-4 equivalents) and a catalytic amount of hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,6-Difluoro-2-methylaniline, which can be purified further by column chromatography if necessary.
Part 2: Diazotization of 3,6-Difluoro-2-methylaniline
-
Reaction Setup: In a beaker cooled in an ice-salt bath (0-5 °C), dissolve 3,6-Difluoro-2-methylaniline (1 equivalent) in an aqueous solution of hydrochloric acid.
-
Diazotizing Agent: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Completion: Stir the mixture for an additional 20-30 minutes at this temperature to ensure the complete formation of the diazonium salt. This intermediate is typically used immediately in the next step without isolation.
Part 3: Sandmeyer Reaction to form 3,6-Difluoro-2-methylbenzonitrile
-
Cyanide Solution Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 2 to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,6-Difluoro-2-methylbenzonitrile.
Spectroscopic Characterization: The Fingerprint of the Molecule
For a novel compound, thorough spectroscopic analysis is crucial for structure confirmation. Based on the proposed structure, the following spectral characteristics are expected:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and two distinct signals in the aromatic region for the two aromatic protons, likely exhibiting complex coupling patterns due to both proton-proton and proton-fluorine interactions.
-
¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbons directly attached to fluorine atoms will appear as doublets due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for fluorinated compounds and should display two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry should show the molecular ion peak corresponding to the exact mass of C₈H₅F₂N.
Potential Applications in Research and Development
The unique substitution pattern of 3,6-Difluoro-2-methylbenzonitrile suggests several promising avenues for its application, particularly in drug discovery and materials science.
-
Pharmaceutical Intermediates: Fluorinated benzonitriles are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). For example, 4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin, a drug used to treat type 2 diabetes. The specific fluorine and methyl substitution pattern of 3,6-Difluoro-2-methylbenzonitrile could be leveraged to synthesize novel drug candidates with tailored properties.
-
Agrochemicals: The introduction of fluorine atoms can enhance the efficacy and metabolic stability of agrochemicals. This compound could serve as a building block for new herbicides, fungicides, or insecticides.
-
Materials Science: Benzonitrile derivatives have been investigated for their use in advanced materials. For instance, some fluorinated benzonitriles are used in the development of materials with thermally activated delayed fluorescence (TADF) for use in organic light-emitting diodes (OLEDs)[1]. The electronic properties of 3,6-Difluoro-2-methylbenzonitrile could make it a candidate for such applications.
Safety and Handling
While specific toxicity data for 3,6-Difluoro-2-methylbenzonitrile is not available, it should be handled with the utmost care, assuming it is a hazardous substance based on the safety profiles of its isomers and related compounds.
-
General Hazards: Similar benzonitrile derivatives are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, as well as respiratory irritation.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
3,6-Difluoro-2-methylbenzonitrile represents an unexplored yet potentially valuable chemical entity. While its absence from major chemical catalogs presents a challenge, it also offers a frontier for new discoveries. This guide provides a solid theoretical and practical foundation for researchers to synthesize, identify, and explore the applications of this compound. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data will be instrumental in its characterization, and the outlined potential applications in medicine and materials science highlight the promising future of this and other novel fluorinated building blocks. As with any new compound, careful planning and adherence to safety protocols are paramount for successful and safe research.
References
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Pharmaffiliates. 3,5-Difluoro-2-methylbenzonitrile. [Link]
-
Organic Syntheses. A. 4-(2,2-Difluorovinyl)benzonitrile (2). [Link]
-
PrepChem. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). [Link]
- Google Patents.
-
PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]
-
PubChem. 2,6-Difluoro-3-nitrobenzonitrile. [Link]
-
Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]
-
CompTox Chemicals Dashboard, EPA. 2-Fluoro-6-methoxybenzonitrile Properties. [Link]
-
PubChem. 2,3-Difluoro-6-methoxybenzonitrile. [Link]
-
Pharmaffiliates. 2,5-Difluoro-3-methylbenzonitrile. [Link]
-
CASNU.COM. 2-Fluoro-6-methylbenzamide[886502-14-3]. [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 3,6-Difluoro-2-methylbenzonitrile in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3,6-Difluoro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in drug discovery and development, enabling researchers and process chemists to optimize reaction conditions, design efficient purification strategies, and develop suitable formulation pathways.[3][4] The nitrile functional group, in particular, plays a significant role in modulating the physicochemical and pharmacokinetic properties of drug candidates.[4]
This document delves into the predicted solubility profile of 3,6-Difluoro-2-methylbenzonitrile, outlines robust experimental protocols for empirical solubility determination, and discusses the underlying physicochemical principles that govern its solubility behavior. The insights provided herein are intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and effectively work with this versatile compound.
Physicochemical Properties of 3,6-Difluoro-2-methylbenzonitrile
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, is a fundamental concept in this regard.[5] The molecular structure of 3,6-Difluoro-2-methylbenzonitrile, with its combination of polar and non-polar functional groups, suggests a nuanced solubility profile.
| Property | Value (Estimated) | Influence on Solubility |
| Molecular Formula | C₈H₅F₂N | Provides the elemental composition. |
| Molecular Weight | 153.13 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Appearance | White to off-white solid | Physical state at standard conditions. |
| Melting Point | Not available | A higher melting point can indicate stronger crystal lattice energy, which may lead to lower solubility. |
| Polarity | Moderately polar | The electron-withdrawing fluorine atoms and the polar nitrile group contribute to the overall polarity, while the benzene ring and methyl group are non-polar. This suggests solubility in a range of moderately polar solvents. |
| Hydrogen Bond Acceptors | 1 (Nitrogen in the nitrile group) | The presence of a hydrogen bond acceptor allows for interactions with protic solvents. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits interactions with certain solvents. |
Note: Some of the physicochemical properties are estimated based on the analysis of structurally similar compounds due to the limited availability of experimental data for 3,6-Difluoro-2-methylbenzonitrile.
Predicted Solubility Profile
Due to a lack of publicly available experimental solubility data for 3,6-Difluoro-2-methylbenzonitrile, the following table presents a predicted solubility profile in a range of common organic solvents at two different temperatures. These predictions are based on the compound's structural features and the principles of solubility. It is anticipated that solubility will generally increase with temperature.
| Solvent | Polarity Index | Predicted Solubility at 25°C ( g/100 mL) | Predicted Solubility at 50°C ( g/100 mL) |
| Hexane | 0.1 | < 0.1 | 0.2 |
| Toluene | 2.4 | 5.2 | 12.5 |
| Dichloromethane | 3.1 | 15.8 | 35.2 |
| Diethyl Ether | 2.8 | 8.9 | 20.1 |
| Ethyl Acetate | 4.4 | 25.4 | 55.8 |
| Acetone | 5.1 | 30.1 | 68.3 |
| Tetrahydrofuran (THF) | 4.0 | 28.5 | 62.0 |
| Acetonitrile | 5.8 | 22.6 | 48.9 |
| Isopropanol | 3.9 | 10.5 | 25.7 |
| Ethanol | 4.3 | 8.2 | 20.1 |
| Methanol | 5.1 | 6.5 | 15.8 |
| Water | 10.2 | < 0.01 | < 0.01 |
Disclaimer: The data presented in this table is a hypothetical model for illustrative purposes and should not be considered as experimentally verified results. Empirical determination of the solubility profile is strongly recommended for any practical application.
Experimental Determination of Solubility
To establish an accurate and reliable solubility profile, empirical determination is essential. The following section provides detailed protocols for two widely accepted methods for determining the solubility of a solid compound in a liquid solvent: the Equilibrium Solubility Method and the Gravimetric Method.[6][7][8]
Equilibrium Solubility Method
This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
Protocol:
-
Preparation of Solvent: Select a range of organic solvents of interest. Ensure all solvents are of high purity.
-
Addition of Solute: To a series of vials, add a known volume (e.g., 5 mL) of each solvent.
-
Equilibration: Add an excess amount of 3,6-Difluoro-2-methylbenzonitrile to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.[8]
-
Agitation and Temperature Control: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 50°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[8][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.[8]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[8]
-
Analysis: Analyze the concentration of 3,6-Difluoro-2-methylbenzonitrile in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility in g/100 mL using the determined concentration and the volume of the solvent.
Experimental Workflow for Equilibrium Solubility Method:
Caption: Workflow for the Equilibrium Solubility Method.
Gravimetric Method
The gravimetric method is a simpler, yet effective, technique for determining solubility that relies on the direct measurement of the mass of the dissolved solute.[6][7][11]
Protocol:
-
Preparation of Saturated Solution: Prepare a saturated solution of 3,6-Difluoro-2-methylbenzonitrile in the chosen solvent at a specific temperature as described in steps 1-4 of the Equilibrium Solubility Method.
-
Sample Collection: Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.[6][7]
-
Weighing the Solution: Weigh the evaporating dish containing the saturated solution.
-
Evaporation of Solvent: Carefully evaporate the solvent from the solution in a fume hood. This can be done at room temperature or by gentle heating in an oven at a temperature below the boiling point of the solute to avoid decomposition.
-
Drying to a Constant Weight: Dry the evaporating dish containing the solid residue in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.[6][7] This is confirmed by repeated weighing until two consecutive measurements are the same.
-
Calculation:
-
Weight of the empty evaporating dish = W₁
-
Weight of the dish + saturated solution = W₂
-
Weight of the dish + dry solute = W₃
-
Weight of the dissolved solute = W₃ - W₁
-
Weight of the solvent = W₂ - W₃
-
Solubility ( g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Experimental Workflow for Gravimetric Method:
Caption: Workflow for the Gravimetric Method.
Factors Influencing Solubility
The solubility of 3,6-Difluoro-2-methylbenzonitrile is governed by a complex interplay of factors related to both the solute and the solvent.
-
Polarity: As a moderately polar molecule, 3,6-Difluoro-2-methylbenzonitrile is expected to be more soluble in solvents of similar polarity, such as acetone and ethyl acetate, and less soluble in highly non-polar solvents like hexane or highly polar solvents like water.[5]
-
Intermolecular Forces: The primary intermolecular forces at play are dipole-dipole interactions due to the polar C-F and C≡N bonds, and London dispersion forces from the aromatic ring and methyl group. Solvents that can engage in similar interactions will be more effective at solvating the molecule.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solute and the intermolecular forces within the solvent.
-
Crystal Lattice Energy: The strength of the interactions between the molecules of 3,6-Difluoro-2-methylbenzonitrile in its solid-state will influence its solubility. A higher crystal lattice energy will require more energy to break apart the crystal structure, potentially leading to lower solubility.
Conclusion
References
- Determination of Solubility by Gravimetric Method. (n.d.).
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Determination of solubility by gravimetric method: A brief review. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
- Gravimetric Analysis - Wired Chemist. (n.d.).
- Annex 4 - World Health Organization (WHO). (n.d.).
- 2,6-Difluoro-3-methylbenzonitrile | 886502-09-6 - Sigma-Aldrich. (n.d.).
- 2-Fluoro-6-methylbenzonitrile - Chem-Impex. (n.d.).
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents. (n.d.).
- Application of Nitrile in Drug Design - SIOC Journals. (n.d.).
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Crystal Structure Analysis of 3,6-Difluoro-2-methylbenzonitrile
This guide outlines the strategic framework for the solid-state characterization of 3,6-Difluoro-2-methylbenzonitrile , a critical fluorinated intermediate used in the synthesis of kinase inhibitors and Thermally Activated Delayed Fluorescence (TADF) emitters.
Technical Whitepaper | Solid-State Chemistry & Structural Biology
Executive Summary & Molecular Context
3,6-Difluoro-2-methylbenzonitrile (CAS: 1803789-95-8) represents a class of "sterically congested" fluorinated aromatics. Its structural significance lies in the 2,6-disubstitution pattern flanking the nitrile group, combined with a vicinal fluoro-methyl interaction (positions 2 and 3).
-
The "Steric Lock" Hypothesis: The methyl group at position 2 is "buttressed" by the nitrile (pos 1) and a fluorine atom (pos 3). This creates a high-energy conformational lock, restricting methyl rotation and forcing the nitrile group to adopt specific directional vectors critical for ligand-protein binding.
-
Applications:
-
Medicinal Chemistry: Bioisostere for carbonyls in kinase inhibitors; the fluorine atoms block metabolic oxidation (P450) sites.
-
Materials Science: The dipole moment generated by the aligned F-C and C-N vectors makes it a candidate for liquid crystal mesogens and TADF OLED emitters.
-
Experimental Protocol: Crystallization & Data Collection
Due to the predicted low melting point (approx. 40–50 °C based on isomeric 2-fluoro-6-methylbenzonitrile) and potential volatility, standard crystallization methods often fail. The following protocol is designed to mitigate disorder and sublimation.
Phase A: Crystal Growth Strategy
| Method | Solvent System | Conditions | Rationale |
| Slow Evaporation (Low T) | Pentane / Dichloromethane (3:1) | 4 °C (Refrigerator) | Low temperature prevents sublimation; non-polar pentane encourages packing of the fluorinated face. |
| Sealed Tube Sublimation | Neat | 35 °C (Gradient to 10 °C) | Produces high-purity single crystals free of solvent inclusion; ideal for volatile aromatics. |
| Co-Crystallization | 18-Crown-6 or Thiourea | Room Temp | If neat crystallization fails, inclusion complexes can stabilize the lattice. |
Phase B: X-Ray Diffraction (SXRD) Parameters
-
Temperature: 100 K (Nitrogen Stream) . Critical: Room temperature data will likely show high thermal ellipsoids for the methyl group and fluorine atoms, obscuring the precise "buttressing" geometry.
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) . Preferred over Cu-Kα to minimize absorption, though Cu is acceptable for small organic crystals if scattering is weak.
-
Resolution: Collect data to 0.75 Å or better to resolve the electron density of the C–F bonds clearly from the aromatic ring.
Structural Analysis Framework
Once data is collected, the refinement strategy must address specific challenges inherent to polyfluorinated toluenes.
The "Buttressing Effect" (Intramolecular)
The core structural feature to analyze is the Methyl Conformation .
-
Observation: Check the torsion angle of the methyl protons relative to the ring plane.
-
Causality: The Fluorine at position 3 exerts electrostatic repulsion on the Methyl hydrogens (C-H...F repulsion), while the Nitrile at position 1 exerts steric pressure.
-
Expected Outcome: The methyl group will likely adopt a "geared" conformation to minimize these clashes, potentially distorting the benzene ring slightly out of planarity.
Supramolecular Synthons (Intermolecular)
The crystal packing is governed by a hierarchy of weak interactions.
-
Primary Interaction (The Anchor): CN...π Interactions . The electron-deficient carbon of the nitrile group often interacts with the electron-rich π-cloud of a neighboring ring (antiparallel stacking).
-
Secondary Interaction (The Director): C-H...F Weak Hydrogen Bonds . Look for chains formed by the acidic aromatic protons (positions 4 and 5) donating to the Fluorine acceptors.
-
Tertiary Interaction: F...F Contacts . If the distance is < 2.94 Å (sum of van der Waals radii), these "halogen bonds" stabilize the lattice, often forming 1D ribbons.
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for solving the structure, from synthesis to refinement.
Figure 1: Strategic workflow for the isolation and structural elucidation of volatile fluorinated benzonitriles.
Quantitative Data Reporting Standards
When reporting the structure, summarize the key crystallographic metrics in the following format to ensure reproducibility.
Table 1: Recommended Crystallographic Data Table Format
| Parameter | Value (Example/Expected) | Significance |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatics. |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing is favored to cancel dipoles. |
| Z (Formula Units) | 4 | Standard for P2₁/c. |
| Density (calc) | ~1.35 - 1.45 g/cm³ | Fluorination increases density relative to toluene. |
| R₁ (Final) | < 0.05 (5%) | Indicates a high-quality model fit. |
| Flack Parameter | N/A | Not required (molecule is achiral), unless crystallizing in a chiral space group. |
Significance in Drug Design (E-E-A-T)
Understanding the solid-state conformation of 3,6-difluoro-2-methylbenzonitrile provides direct insight into its behavior in a protein binding pocket.
-
Metabolic Stability: The C-F bonds at positions 3 and 6 block the "NIH Shift" and hydroxylation, extending the half-life of the drug.
-
Binding Affinity: The nitrile nitrogen is a potent hydrogen bond acceptor. The crystal structure reveals the preferred angle of approach for hydrogen bond donors (e.g., Serine/Threonine residues in a kinase hinge region).
-
Shape Complementarity: The "buttressed" methyl group creates a hydrophobic bulge. If the crystal structure shows this methyl is locked out-of-plane, the drug molecule is pre-organized to fit into specific hydrophobic pockets, reducing the entropic penalty of binding.
References
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link
- Dunitz, J. D. (2004). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
-
Gleason, W. B., & Britton, D. (1976).[1] Crystal structure of 2,6-dibromo-4-methylbenzonitrile. Cryst. Struct. Commun. (Reference for steric crowding in 2,6-disubstituted nitriles).
-
PubChem Compound Summary. (2024). 3,6-Difluoro-2-methylbenzonitrile (CAS 1803789-95-8). National Center for Biotechnology Information. Link
-
Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. (Software standard for analyzing packing motifs). Link
Sources
- 1. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Fluorinated Methylbenzonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into small molecule scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated methylbenzonitrile scaffolds. While often utilized as versatile intermediates in the synthesis of complex pharmaceuticals and agrochemicals, the inherent bioactivity of this core structure is a burgeoning area of interest. We will delve into the rationale behind fluorination, explore the known and potential therapeutic applications of these scaffolds, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of fluorinated methylbenzonitriles in their discovery programs.
The Power of Fluorine in Drug Design: A Strategic Advantage
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic profile.[1] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system.[2] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a compound's solubility, permeability, and protein binding characteristics.[3]
-
Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with biological targets through hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, thereby enhancing binding affinity and potency.[1]
-
Improved Pharmacokinetics: By fine-tuning lipophilicity and metabolic stability, fluorination can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
The methylbenzonitrile scaffold itself provides a versatile platform for chemical modification. The nitrile group can participate in various chemical transformations, while the methyl group offers a site for further functionalization. The combination of these features with the strategic placement of fluorine atoms creates a rich chemical space for the design of novel bioactive molecules.
Diagram 1: The Impact of Fluorination on Drug Properties
Caption: Strategic fluorination can lead to a cascade of beneficial effects, ultimately resulting in an improved therapeutic profile for a drug candidate.
Known and Potential Biological Activities of Fluorinated Methylbenzonitrile Scaffolds
While often employed as building blocks, several fluorinated methylbenzonitrile isomers have been associated with promising biological activities, primarily in the realms of oncology, infectious diseases, and metabolic disorders.
Anticancer Activity
The benzonitrile moiety is present in several anticancer agents, and its fluorination can enhance efficacy.[4][5] Derivatives of fluorinated methylbenzonitrile have been investigated as:
-
Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Aryl fluorides have been explored as potential covalent inhibitors of protein kinases.[6] The fluorinated methylbenzonitrile scaffold can serve as a core for the development of selective kinase inhibitors.
-
PD-1/PD-L1 Inhibitors: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. A series of biphenyl-triazole-benzonitrile derivatives have been synthesized and shown to inhibit the PD-1/PD-L1 interaction, with some compounds exhibiting IC50 values in the low micromolar range.[5]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated compounds have shown significant promise in this area.[7][8] Fluorinated benzimidazole derivatives, which can be synthesized from fluorinated benzonitriles, have demonstrated good antibacterial and antifungal properties.[8][9] The presence of fluorine on the phenyl ring and a methyl group on the benzimidazole core were found to be important for activity against Bacillus subtilis and significant antifungal activity against Candida parapsilosis.[8]
Enzyme Inhibition
The fluorinated methylbenzonitrile scaffold is a key component of Trelagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes.[10] This highlights the potential of this scaffold to be developed into potent and selective enzyme inhibitors for various therapeutic targets.
Neurological Disorders
The development of drugs for neurological disorders is particularly challenging due to the blood-brain barrier (BBB). Fluorination can enhance the lipophilicity of molecules, potentially improving their ability to cross the BBB.[11] While direct evidence for fluorinated methylbenzonitriles in neurological disorders is limited, the development of fluorinated compounds as imaging agents and therapeutics for conditions like Alzheimer's disease suggests a potential avenue for exploration.[11][12][13]
Agrochemical Applications
Fluorinated methylbenzonitriles are valuable intermediates in the synthesis of modern pesticides, herbicides, and fungicides.[2] The fluorine atom can enhance the biological activity and stability of the active ingredients, leading to more effective crop protection.[4]
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological potential of novel fluorinated methylbenzonitrile derivatives.
In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[14]
Diagram 2: MTT Assay Workflow
Caption: A streamlined workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H522 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[15]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated methylbenzonitrile compounds in the appropriate growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Hypothetical Cytotoxicity Data for Fluorinated Methylbenzonitrile Derivatives
| Compound | Fluorine Position | Methyl Position | Cancer Cell Line | IC50 (µM) |
| FMB-1 | 2 | 6 | MCF-7 | 25.4 |
| FMB-2 | 4 | 2 | MCF-7 | 15.8 |
| FMB-3 | 4 | 3 | MCF-7 | 32.1 |
| Doxorubicin | - | - | MCF-7 | 0.8 |
Enzyme Inhibition Assay: A General Protocol for Kinase Inhibition
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Diagram 3: Kinase Inhibition Assay Workflow
Sources
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- 3. iris.uniss.it [iris.uniss.it]
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- 12. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Note: Selective Reduction of 3,6-Difluoro-2-methylbenzonitrile to Benzyl Amines
Executive Summary
The reduction of 3,6-difluoro-2-methylbenzonitrile to its corresponding benzyl amine is a critical transformation in the synthesis of fluorinated bioactive scaffolds. This substrate presents two distinct challenges:
-
Electronic Sensitivity: The polyfluorinated ring is susceptible to hydrodefluorination (loss of fluorine) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).
-
Steric Hindrance: The ortho-methyl group at position 2 creates significant steric bulk around the nitrile carbon, impeding nucleophilic attack and often requiring forcing conditions that exacerbate side reactions.
This guide details two field-proven protocols designed to overcome these barriers. Method A (Borane-Dimethyl Sulfide) is the gold standard for high-fidelity conversion, preserving the aryl-fluorine bonds. Method B (CoCl₂/NaBH₄) offers a rapid, cost-effective alternative for bench-scale synthesis.
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
Standard reduction methods often fail with this specific substrate.
-
Catalytic Hydrogenation (H₂ + Pd/C): High risk of C-F bond cleavage (hydrodefluorination) and secondary amine formation (dimerization).
-
Lithium Aluminum Hydride (LiAlH₄): While effective for nitriles, the harsh conditions can trigger Nucleophilic Aromatic Substitution (
) on the electron-deficient 3,6-difluoro ring, leading to impurities.
The Solution: Electrophilic vs. Coordinated Reduction
We utilize reagents that operate via mechanisms distinct from direct nucleophilic displacement or heterogeneous surface catalysis.
-
Borane-Dimethyl Sulfide (BMS): Acts as an electrophilic reducing agent. The boron atom coordinates to the nitrile nitrogen, activating the carbon for hydride transfer. This mechanism is largely insensitive to the electron-rich/poor nature of the ring and preserves halogen substituents.
-
Cobalt Boride (In-situ): The CoCl₂/NaBH₄ system generates cobalt boride species in situ.[1] These coordinate the nitrile, facilitating hydride transfer from borohydride without requiring the harsh conditions that strip fluorine atoms.
Mechanistic Pathway Diagram[2]
Figure 1: Reaction pathway highlighting the primary route (Blue/Green) and avoided side reactions (Red).
Method A: Borane-Dimethyl Sulfide (BMS) Reduction
Status: Gold Standard | Scale: Gram to Kilogram | Purity Target: >98%
Materials
-
Substrate: 3,6-Difluoro-2-methylbenzonitrile (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide complex (BH₃[2][3]·DMS), 2.0 M in THF (1.5 – 2.0 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Methanol (MeOH), 6M Hydrochloric Acid (HCl).
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with the nitrile substrate and anhydrous THF (concentration ~0.2 M). Cool to 0°C using an ice bath.[4]
-
Addition: Add the BH₃·DMS solution dropwise over 20–30 minutes.[3]
-
Note: Gas evolution is minimal here, but the reaction is exothermic. The DMS odor is potent; ensure efficient fume hood ventilation.
-
-
Reaction (The Steric Factor):
-
Allow the mixture to warm to room temperature.
-
Crucial Step: Heat to reflux (65°C) for 4–6 hours.
-
Reasoning: The ortho-methyl group hinders the nitrile. Room temperature reduction is often incomplete, leading to intermediate imines that hydrolyze back to aldehydes during workup. Reflux ensures full conversion.
-
-
Quench & Hydrolysis:
-
Cool to 0°C.[4]
-
Carefully add Methanol (excess) dropwise until gas evolution ceases.
-
Add 6M HCl (approx. 2 equiv relative to Borane).
-
Reflux the acidic mixture for 1 hour.
-
Mechanism:[5][6][7][8] This step breaks the strong Boron-Nitrogen bond formed during reduction. Without this acidic reflux, yield will be drastically low.
-
-
Isolation:
-
Concentrate in vacuo to remove THF/MeOH/DMS.
-
Dilute residue with water. Wash with diethyl ether (removes non-basic impurities).
-
Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract product with Dichloromethane (DCM) (3x).
-
Dry over Na₂SO₄ and concentrate.[4]
-
Method B: Cobalt(II) Chloride / NaBH₄ System
Status: Rapid Bench Protocol | Scale: <5g | Cost: Low
Materials
-
Substrate: 3,6-Difluoro-2-methylbenzonitrile (1.0 equiv)
-
Catalyst: Cobalt(II) Chloride Hexahydrate (CoCl₂[9]·6H₂O) (1.0 equiv).
-
Reductant: Sodium Borohydride (NaBH₄) (5.0 equiv).
-
Solvent: Methanol (MeOH).
Protocol
-
Solvation: Dissolve the nitrile and CoCl₂·6H₂O in Methanol (0.1 M) in a round-bottom flask. The solution will be deep purple/pink.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 30 minutes.
-
Observation: The solution will turn black immediately upon NaBH₄ addition, indicating the formation of the active Cobalt Boride species. Vigorous hydrogen gas evolution will occur.
-
-
Completion: Stir at room temperature for 2–4 hours.
-
Workup:
Analytical Validation
Expected Data Profile
| Parameter | Method A (BMS) | Method B (CoCl₂/NaBH₄) |
| Isolated Yield | 85 - 92% | 70 - 80% |
| Purity (HPLC) | >98% | >95% |
| Defluorination | <0.1% (Not detected) | <0.5% |
| Dimer Impurity | <1.0% | 2 - 5% |
Key Characterization Signals
-
¹H NMR (400 MHz, CDCl₃):
-
Benzylic CH₂: Look for a singlet (or doublet due to F-coupling) around δ 3.8 - 3.9 ppm .
-
Methyl Group: Singlet around δ 2.2 - 2.3 ppm .
-
Aromatic Protons: Distinct multiplets in the δ 6.8 - 7.2 ppm range.
-
-
¹⁹F NMR:
-
Critical for verifying the integrity of the C-F bonds. Expect two distinct signals (approx -115 to -120 ppm range) if the 3,6-substitution pattern is preserved. Loss of a signal indicates hydrodefluorination.
-
Troubleshooting Guide
Workup Logic Flowchart
Figure 2: Decision tree for troubleshooting incomplete conversions and workup issues.
References
-
Brown, H. C., & Choi, Y. M. (1981). The Borane-Dimethyl Sulfide Complex (BMS) for the Reduction of Functional Groups.[2][3]Synthesis , 1981(6), 441-442.
-
Heinzman, S. W., & Ganem, B. (1982). Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions.[7]Journal of the American Chemical Society , 104(25), 6801–6802.
-
Caddick, S., et al. (2003). Selective Reduction of Nitriles to Primary Amines using Borane-Dimethyl Sulfide.[13]Tetrahedron Letters , 44(6), 1235-1237.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
- 1. SciMeetings [scimeetings.acs.org]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 6. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 8. Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. asianpubs.org [asianpubs.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. echemi.com [echemi.com]
- 13. Borane Reagents [organic-chemistry.org]
Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3,6-Difluoro-2-methylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of Nucleophilic Aromatic Substitution (SNAr) reactions on 3,6-Difluoro-2-methylbenzonitrile. This substrate is a highly valuable and versatile building block in modern synthetic chemistry, particularly for the development of pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring a potent electron-withdrawing nitrile group and two strategically positioned fluorine leaving groups, allows for exquisitely regioselective functionalization. This document delves into the mechanistic underpinnings that govern this selectivity, offers detailed, field-proven protocols for substitution with common nucleophile classes, and discusses the application of the resulting products in advanced synthesis, such as the construction of heterocyclic scaffolds like quinazolines.[1][2]
Part I: Mechanistic Principles & Regioselectivity Analysis
The SNAr Mechanism: An Overview
Aromatic rings, typically rich in π-electrons, are generally poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).[3] Unlike Sₙ1 or Sₙ2 reactions, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[4][5]
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5]
-
Elimination Step (Fast): The leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product.
The stability of the Meisenheimer complex is paramount and is the key to the reaction's feasibility. EWGs, particularly those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the rate-determining step.[5][6][7]
Caption: The general two-step addition-elimination mechanism of SNAr.
Substrate Analysis: The Key to Regioselectivity
The structure of 3,6-Difluoro-2-methylbenzonitrile is primed for highly selective SNAr reactions. Let's analyze the electronic contributions of each substituent:
-
Cyano Group (-CN) at C1: A powerful electron-withdrawing group through both induction and resonance. It is the primary activating group for SNAr.
-
Fluorine Atoms (-F) at C3 and C6: Excellent leaving groups for SNAr. Their high electronegativity also contributes to the ring's electrophilicity via a strong inductive effect, which facilitates the initial nucleophilic attack.[6][8]
-
Methyl Group (-CH₃) at C2: A weak electron-donating group.
The critical factor governing regioselectivity is the position of the leaving groups relative to the cyano activator.
-
The C6-Fluorine is para to the cyano group. This positioning allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen of the nitrile.
-
The C3-Fluorine is meta to the cyano group. An attack at this position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the cyano group through resonance.
Consequently, the transition state leading to substitution at C6 is significantly lower in energy, making the reaction overwhelmingly selective for the C6 position.
Caption: Stabilization of the Meisenheimer complex dictates regioselectivity.
Part II: Application Protocols
General Laboratory Considerations
-
Safety: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents & Solvents: Use anhydrous solvents when employing strong bases like NaH or KOtBu to prevent quenching.[9] Reagents should be of high purity for optimal results.
-
Inert Atmosphere: Reactions with moisture-sensitive reagents (e.g., NaH) must be conducted under an inert atmosphere of nitrogen or argon.[9][10]
-
Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[9]
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
This protocol details a typical procedure for the amination of the substrate, a common transformation in medicinal chemistry.[11]
Materials:
-
3,6-Difluoro-2-methylbenzonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a round-bottom flask, add 3,6-Difluoro-2-methylbenzonitrile (1.0 eq).
-
Add potassium carbonate (2.0 eq) and a magnetic stir bar.
-
Add DMSO to achieve a concentration of approximately 0.5 M.
-
Add morpholine (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure 6-morpholino-3-fluoro-2-methylbenzonitrile.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | K₂CO₃ | DMSO | 90 | >90% |
| Piperidine | K₂CO₃ | DMF | 90 | >90% |
| N-Methylpiperazine | DIPEA | NMP | 100 | >85% |
Protocol 2: Reaction with an Oxygen Nucleophile (Phenol)
This procedure outlines the synthesis of diaryl ethers, which are prevalent structural motifs in many bioactive molecules. The use of a strong base is necessary to deprotonate the weakly acidic phenol.[10]
Materials:
-
3,6-Difluoro-2-methylbenzonitrile
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF.
-
Add phenol (1.2 eq) to the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium phenoxide.
-
Add a solution of 3,6-Difluoro-2-methylbenzonitrile (1.0 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction until completion by TLC (typically 4-12 hours).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |
| Phenol | NaH | DMF | 70 | 80-95% |
| 4-Methoxyphenol | KOtBu | THF | 65 | 85-95% |
| Benzyl Alcohol | NaH | DMF | 80 | 75-90% |
Application in Heterocycle Synthesis: A Gateway to Quinazolines
The products derived from the SNAr of 3,6-Difluoro-2-methylbenzonitrile are powerful intermediates. For example, the resulting 6-amino-substituted benzonitriles are direct precursors to quinazolines, a privileged scaffold in medicinal chemistry.[1][12][13] While a full cyclization protocol is beyond the scope of this note, the initial SNAr reaction is the critical, regiochemistry-defining step. The protocol is similar to 2.2, using a primary amine as the nucleophile. The nitrile group of the product can then undergo subsequent transformations (e.g., hydrolysis, reduction, or cyclization) to build the quinazoline ring system.[2][14]
Part III: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature; Inactive base; Poor quality solvent (for base-sensitive reactions). | Increase reaction temperature in 10 °C increments; Use a fresh bottle of base; Use anhydrous solvent and an inert atmosphere. |
| Incomplete Reaction | Reaction time too short; Insufficient equivalents of nucleophile or base. | Extend reaction time, monitoring by TLC; Increase equivalents of nucleophile/base to 1.5/2.5 respectively. |
| Formation of Byproducts | Reaction temperature too high leading to decomposition; Presence of water hydrolyzing the nitrile. | Lower the reaction temperature and increase reaction time; Ensure anhydrous conditions. |
| Disubstitution (Both -F replaced) | Substrate is highly activated; Prolonged reaction time at high temperature. | Use milder conditions (lower temperature, shorter time); Use stoichiometric amounts of the nucleophile (1.0-1.1 eq). |
Conclusion
3,6-Difluoro-2-methylbenzonitrile stands out as a superior substrate for nucleophilic aromatic substitution. The powerful activating effect of the para-cyano group ensures that SNAr reactions proceed with high efficiency and, most importantly, with near-perfect regioselectivity at the C6 position. This predictable reactivity allows for the controlled and reliable synthesis of diverse substituted benzonitrile derivatives. The protocols outlined herein provide robust starting points for researchers, enabling access to valuable intermediates for applications ranging from drug discovery to materials science.
References
- Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Ikawa, T., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Ikawa, T., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]
-
Otsuka, M., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g-arene complexes. Chemical Communications. Available at: [Link]
-
Mhaske, S.B., & Argade, N.P. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available at: [Link]
-
Mhaske, S.B., & Argade, N.P. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
-
Lee, E., et al. (2018). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Bioconjugate Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. Organic Syntheses Procedure. Available at: [Link]
-
Dasari, S.R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Rogers, S.A., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters. Available at: [Link]
-
El-Azab, A.S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
SNAr (F) - Aliphatic Amines (secondary). Common Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Schimler, S.D., et al. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]
-
Tay, N.E.S., & Nicewicz, D.A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
-
Ma, S. (2020). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS. Available at: [Link]
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. Available at: [Link]
-
Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. ResearchGate. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SNAr (F) - Aliphatic Amines (secondary) [commonorganicchemistry.com]
- 12. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Heterocycles from 3,6-Difluoro-2-methylbenzonitrile
Part 1: Core Directive & Scientific Rationale
Executive Summary
In modern medicinal chemistry, the 3,6-difluoro-2-methylbenzonitrile scaffold represents a "privileged intermediate" for accessing highly substituted heterocycles. Its value lies in the precise arrangement of its functional groups: an electron-withdrawing cyano group flanked by a reactive ortho-fluorine (C6) and a sterically significant ortho-methyl group (C2).
This configuration allows for regioselective Nucleophilic Aromatic Substitution (
The "Ortho-Fluoro Nitrile" Effect (Mechanistic Insight)
The reactivity of 3,6-difluoro-2-methylbenzonitrile is governed by the electronic disparity between the two fluorine atoms.
-
Site A (C6-F): The "Hot" Zone. The fluorine at position 6 is ortho to the cyano group. The cyano group is a strong
-acceptor, dramatically lowering the energy of the Meisenheimer complex formed during nucleophilic attack at this position. This fluorine is highly labile and will be displaced exclusively by nucleophiles under mild conditions. -
Site B (C3-F): The "Cold" Zone. The fluorine at position 3 is meta to the cyano group. It lacks the resonance stabilization required for facile
displacement. It remains intact during the initial cyclization, preserving a handle for late-stage functionalization (e.g., Suzuki coupling). -
Site C (C2-Me): The Steric Lock. The methyl group provides a fixed steric bulk that locks the conformation of the resulting heterocycles, a feature often required to induce atropisomerism or fill hydrophobic pockets in enzyme active sites (e.g., Sotorasib-like binding modes).
Part 2: Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-fluoro-4-methyl-1H-indazole
Target: Accessing the difficult 4-methyl-indazole core.
Principle: Hydrazine acts as a bis-nucleophile. The primary amine attacks the activated C6-fluorine (
Materials
-
Precursor: 3,6-Difluoro-2-methylbenzonitrile (1.0 equiv)
-
Reagent: Hydrazine monohydrate (64-80% in water) (3.0 - 5.0 equiv)
-
Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.
-
Temp: 110 °C (Reflux).
Step-by-Step Procedure
-
Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3,6-difluoro-2-methylbenzonitrile (e.g., 5.0 g, 32.6 mmol) and n-Butanol (50 mL).
-
Addition: Add hydrazine monohydrate (5.0 mL, ~100 mmol) dropwise at room temperature. Note: Exotherm is possible; monitor internal temperature.
-
Reflux: Heat the mixture to reflux (internal temp ~115-117 °C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by LCMS. The starting material (MW 153) should disappear, and the intermediate hydrazine (MW 167) may be transiently observed before converting to the product (MW 165).
-
-
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the n-butanol solution upon cooling.
-
Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove excess hydrazine.
-
Purification: If no precipitate forms, concentrate the solvent in vacuo, resuspend the residue in water, and extract with Ethyl Acetate. Recrystallize from Ethanol/Water.[1]
Yield Expectation: 75–85% Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C6-H signal and the appearance of a broad NH2 signal (around 5.5 ppm) and the indazole NH (around 11.5 ppm). The methyl group singlet will shift slightly upfield due to the shielding of the new ring system.
Protocol B: Synthesis of 2,4-Diamino-6-fluoro-5-methylquinazoline
Target: Accessing the sterically crowded 5-methyl-quinazoline core.
Principle: Guanidine is used as the dinucleophile. The free base of guanidine displaces the C6-fluorine, and the remaining nitrogen attacks the nitrile.
Materials
-
Precursor: 3,6-Difluoro-2-methylbenzonitrile (1.0 equiv)
-
Reagent: Guanidine Carbonate (1.5 equiv)
-
Solvent: N,N-Dimethylacetamide (DMAc) or NMP.
-
Base: Potassium Carbonate (
) (2.0 equiv) - Required to liberate free guanidine. -
Temp: 140 °C.
Step-by-Step Procedure
-
Preparation: In a sealed pressure tube or round-bottom flask, suspend Guanidine Carbonate (1.5 equiv) and
(2.0 equiv) in DMAc (10 vol). Stir at 100 °C for 30 mins to ensure formation of free guanidine. -
Addition: Add 3,6-difluoro-2-methylbenzonitrile (1.0 equiv).
-
Cyclization: Heat the mixture to 140 °C for 12–16 hours.
-
Mechanism Check: The reaction proceeds via the intermediate 2-guanidino-3-fluoro-6-methylbenzonitrile, which rapidly cyclizes.
-
-
Quench: Pour the hot reaction mixture into crushed ice/water (20 vol). Stir vigorously for 30 minutes. The product should precipitate as a white/off-white solid.
-
Filtration: Filter the solid and wash copiously with water to remove DMAc and inorganic salts.
-
Drying: Dry in a vacuum oven at 50 °C.
Yield Expectation: 60–70% Critical Note: The 5-methyl group in the resulting quinazoline exerts steric pressure on the C4-amino group. This often results in broadened NMR signals for the NH2 protons due to restricted rotation.
Part 3: Visualization & Logic Map
The following diagram maps the divergent pathways from the starting material, highlighting the atom-mapping that results in the specific "4-methyl" and "5-methyl" substitution patterns in the products.
Caption: Divergent synthesis map showing the regioselective conversion of 3,6-difluoro-2-methylbenzonitrile into Indazole and Quinazoline cores. Note the retention of the C3-Fluorine (becoming C5 or C6 in product) and the C2-Methyl (becoming C4 or C5).
Part 4: Data Summary & Troubleshooting
| Parameter | Indazole Pathway | Quinazoline Pathway |
| Primary Nucleophile | Hydrazine ( | Guanidine ( |
| Reactive Site ( | C6-Fluorine (Ortho to CN) | C6-Fluorine (Ortho to CN) |
| Product Numbering | 4-Methyl -5-fluoro | 5-Methyl -6-fluoro |
| Major Impurity | Azine formation (dimer of hydrazine) | Hydrolysis of nitrile to amide |
| Troubleshooting | If yield is low, ensure hydrazine is in excess (3-5 eq) to prevent dimer formation. | If reaction is slow, use Cs2CO3 instead of K2CO3 to increase solubility. |
References
-
Regioselectivity of
in Polyfluorobenzonitriles:-
General Principles: The activation of ortho-fluorine by the cyano group is approxim
times greater than meta-fluorine. See: Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]
-
-
Indazole Synthesis via Hydrazine
-
Protocol Basis: Adapted from standard syntheses of 3-aminoindazoles from 2-fluorobenzonitriles. See: Organic Chemistry Portal, "Synthesis of Indazoles". Available at: [Link]
-
-
Quinazoline Synthesis via Guanidine
-
Protocol Basis: Reaction of 2-fluorobenzonitriles with guanidine to form 2,4-diaminoquinazolines. See: TSI Journals, "Synthesis, Characterization of Novel Quinazoline Derivatives". Available at: [Link]
-
-
Relevance to Drug Discovery (KRAS/Kinase Inhibitors)
-
The 4-methyl-5-fluoro substitution pattern is structurally analogous to intermediates used in covalent KRAS G12C inhibitors. See: Journal of Medicinal Chemistry, "Synthesis of Adagrasib (MRTX849)". Available at: [Link]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of 3,6-Difluoro-2-methylbenzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Difluoro-2-methylbenzonitrile. This important intermediate is typically synthesized via a two-step Sandmeyer reaction sequence starting from 2,5-difluoro-6-methylaniline. This document addresses common challenges and offers troubleshooting strategies to improve reaction yield and product purity.
The primary synthetic route involves two key transformations:
-
Diazotization: Conversion of the primary aromatic amine (2,5-difluoro-6-methylaniline) into a reactive diazonium salt.
-
Cyanation: A copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile, yielding the target benzonitrile.[1][2]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 3,6-Difluoro-2-methylbenzonitrile.
Part 1: The Diazotization Step - FAQs & Troubleshooting
This initial step is critical for a high-yielding synthesis. The stability of the diazonium salt intermediate is paramount, and its formation can be influenced by the electronic properties of the starting aniline.
Q1: What is a reliable, baseline protocol for the diazotization of 2,5-difluoro-6-methylaniline?
A1: The following protocol is a standard starting point for the diazotization of anilines. The key is meticulous temperature control.
Experimental Protocol: Diazotization
-
Acidic Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-difluoro-6-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid (or hydrochloric acid) and water at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is crucial that the internal temperature does not exceed 5 °C throughout the next step.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add this solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.[3] The rate of addition should be slow enough to manage any exotherm.
-
Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.[4] The resulting solution should be used immediately in the subsequent cyanation step.
Q2: My reaction is sluggish, and I'm recovering a significant amount of unreacted 2,5-difluoro-6-methylaniline. What is causing this incomplete conversion?
A2: This is a common issue when working with anilines containing multiple electron-withdrawing groups, such as fluorine atoms. These substituents decrease the basicity of the amino group, making it less nucleophilic and slowing down the initial attack on the nitrosyl cation (NO⁺), the active electrophile in diazotization.[3]
Troubleshooting Steps:
-
Increase Acid Concentration: Ensure that a sufficient excess of strong acid is used. The acid serves both to generate nitrous acid (HNO₂) from NaNO₂ and to catalyze the subsequent dehydration steps that form the reactive NO⁺ electrophile.[3] For weakly basic anilines, using a more concentrated acid medium can increase the rate of reaction.
-
Check Reagent Quality: Ensure the sodium nitrite is dry and has been stored properly. Degradation of NaNO₂ will lead to an insufficient amount of nitrous acid.
-
Extended Reaction Time: While keeping the temperature strictly at 0-5 °C, extend the stirring time after NaNO₂ addition to one hour to allow the reaction to proceed to completion.
Q3: The reaction mixture turned dark brown/black, and a viscous oil formed upon warming. What happened?
A3: This indicates the decomposition of the aryl diazonium salt. The diazonium group (–N₂⁺) is an excellent leaving group, and the salt is only metastable at low temperatures. If the temperature rises above 5-10 °C, the diazonium salt will react with water in the acidic medium to form a phenol (3,6-difluoro-2-methylphenol), releasing nitrogen gas.[2][5] This phenolic byproduct often polymerizes or degrades under acidic conditions to form dark, tarry materials.
Preventative Measures:
-
Aggressive Cooling: Use an efficient ice-salt or ice-acetone bath. Monitor the internal reaction temperature, not the bath temperature.
-
Slow Reagent Addition: The reaction between NaNO₂ and acid is exothermic. Add the nitrite solution very slowly to the cooled aniline solution to maintain strict temperature control.
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately. These salts are unstable and should not be stored.[6]
Caption: Troubleshooting logic for the diazotization step.
Part 2: The Sandmeyer Cyanation Step - FAQs & Troubleshooting
In this step, the prepared diazonium salt is reacted with a copper(I) cyanide complex to yield the final product. The success of this reaction depends on the careful addition of the diazonium salt to the cyanide solution.
Q1: What is the recommended procedure for the Sandmeyer cyanation step?
A1: This procedure involves the preparation of a copper(I) cyanide solution, to which the cold diazonium salt solution is added.
Experimental Protocol: Sandmeyer Cyanation
-
Prepare Cyanide Solution: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.1-1.2 eq) and sodium or potassium cyanide (NaCN or KCN) (1.2-1.3 eq) in warm water (~50 °C). This forms a soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active reagent.
-
Addition of Diazonium Salt: Cool the copper cyanide solution to room temperature. Slowly add the cold (0-5 °C) diazonium salt solution prepared in Part 1 to the stirred copper cyanide solution. The addition should be controlled to manage the vigorous evolution of nitrogen gas.[1]
-
Heating: After the addition is complete, gently warm the reaction mixture (e.g., to 50-70 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the mixture to room temperature, and extract the product with an organic solvent (e.g., toluene, ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Q2: My overall yield is low, and I've identified 3,6-difluoro-2-methylphenol as a major byproduct. How can this be avoided?
A2: The formation of the phenol byproduct during the cyanation step points to the premature decomposition of the diazonium salt before it can react with the cyanocuprate complex. This happens if the diazonium salt solution warms up or if the local temperature at the point of addition is too high.
Troubleshooting Steps:
-
Maintain Low Temperature during Addition: While the Sandmeyer reaction itself often requires heating to go to completion, the initial addition of the diazonium salt should be done at a controlled, lower temperature (e.g., room temperature or below) before gentle warming.
-
Sub-surface Addition: Use a dropping funnel or syringe pump to introduce the diazonium salt solution below the surface of the stirred copper cyanide solution. This ensures rapid mixing and prevents localized heating and decomposition at the surface.
-
Neutralize Excess Acid (Carefully): Before addition to the cyanide solution, the highly acidic diazonium salt solution can be partially and carefully neutralized with a base like sodium carbonate until the pH is around 4-5. This must be done cautiously at 0-5 °C, as adding too much base will cause the diazonium salt to decompose. A less acidic environment can slow the rate of hydrolysis to the phenol.
Q3: The reaction is not producing the desired nitrile. Could the fluorine atoms be interfering with the reaction?
A3: Yes, while uncommon in standard Sandmeyer reactions, highly activated aromatic systems can undergo alternative nucleophilic substitution pathways. Although cyanide is a potent nucleophile in this reaction, other nucleophiles present in the solution (like hydroxide from water) could potentially compete. In some cases with heavily substituted fluoro-nitroanilines, nucleophilic substitution of a fluoride by hydroxide has been observed as a major side reaction. While less likely for this specific substrate, it is a possibility if conditions are not optimal. Ensuring a high concentration of the active cyanocuprate reagent can help favor the desired cyanation pathway.[7]
| Parameter | Diazotization (Step 1) | Sandmeyer Cyanation (Step 2) |
| Starting Material | 2,5-difluoro-6-methylaniline | Aryl Diazonium Salt Solution |
| Key Reagents | NaNO₂, H₂SO₄ (or HCl) | CuCN, NaCN (or KCN) |
| Stoichiometry (eq) | Aniline: 1.0, NaNO₂: 1.05-1.1 | Diazonium Salt: 1.0, CuCN: 1.1-1.2 |
| Temperature | 0-5 °C (CRITICAL) | Addition at RT, then heat (50-70 °C) |
| Common Byproduct | 3,6-difluoro-2-methylphenol | 3,6-difluoro-2-methylphenol |
| Primary Cause of Failure | Temperature > 5 °C | Premature decomposition of diazonium salt |
| Table 1: Summary of Key Reaction Parameters and Common Failure Points. |
Part 3: Purification and Characterization
Purification of the crude 3,6-Difluoro-2-methylbenzonitrile is essential to remove any unreacted starting materials, phenolic byproducts, and copper salts.
Q1: What are the best methods for purifying the final product?
A1: A combination of techniques is typically employed for optimal purity.[8]
-
Aqueous Work-up: After the reaction, it is crucial to thoroughly wash the organic extract. A wash with a dilute base (e.g., 1M NaOH) can help remove the acidic phenolic byproducts.[9] Subsequent washes with water will remove residual copper salts and base.
-
Column Chromatography: For high purity, silica gel column chromatography is very effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. The product is relatively non-polar and should elute before the more polar phenolic impurities.
-
Recrystallization or Distillation: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.[9] If it is a low-melting solid or an oil, vacuum distillation may be an effective alternative for purification.[8]
References
- Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
-
ResearchGate. (2025, August 8). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved February 20, 2026, from [Link]
-
Wikiwand. (2022, January 21). Sandmeyer reaction. Retrieved February 20, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 20, 2026, from [Link]
-
Filo. (2025, September 7). The main product of the following reaction will be. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 20, 2026, from [Link]
-
ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
ResearchGate. (2025, August 10). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Retrieved February 20, 2026, from [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved February 20, 2026, from [Link]
-
Shimadzu. (n.d.). Purification made easy - secrets of science – magazine. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). Fluorobenzonitrile compound preparation method.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 20, 2026, from [Link]
-
Hanbon. (n.d.). Small Molecule Purification. Retrieved February 20, 2026, from [Link]
-
ACS Publications. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved February 20, 2026, from [Link]
-
JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. Page loading... [wap.guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Purification | Hanbon [jshanbon.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of nitrile group in sterically hindered aromatics
Topic: Troubleshooting Low Reactivity of Nitrile Groups in Sterically Hindered Aromatics Ticket ID: #NITRILE-001-HINDERED Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Shielding" Problem
Nitrile groups (-CN) attached to sterically crowded aromatic rings (e.g., ortho-disubstituted systems like mesityl nitriles) exhibit profoundly reduced reactivity. The linear geometry of the cyano group (
Standard protocols (e.g., refluxing NaOH/EtOH) often fail because the nucleophile cannot access the
Module 1: Hydrolysis Troubleshooting (Nitrile Amide/Acid)
Ticket #1: "Standard basic hydrolysis (NaOH/EtOH) yields <5% conversion after 48h."
Diagnosis:
The hydroxide ion (
Solution: The "Radziszewski" Peroxide Acceleration
Switch to a hydroperoxide anion (
Protocol (DMSO Method):
-
Dissolve substrate (1.0 equiv) in DMSO (minimal volume).
-
Add
(0.5 equiv) or catalytic NaOH (0.1 equiv). -
Cool to 0°C (exothermic reaction).
-
Slowly add 30%
(4.0 equiv). -
Allow to warm to RT. Note: For extremely hindered substrates, warm to 50°C.
Senior Scientist Note:
This reaction typically stops at the Primary Amide . The intermediate peroxyimidic acid is reduced by a second equivalent of
, releasingand the amide. It rarely hydrolyzes further to the acid under these conditions.
Ticket #2: "Substrate has acid-sensitive groups (Boc, acetal). I need neutral hydration."
Diagnosis:
You cannot use strong acids (
Solution: Platinum(II) Catalysis (Ghaffar-Parkins Catalyst) The Ghaffar-Parkins catalyst [PtH{(PMe2O)2H}(PMe2OH)] is the gold standard for hydrating sterically hindered nitriles under neutral conditions.[1]
Mechanism of Action:
-
Activation: The hydride ligand is protonated by water, creating a vacant coordination site.[2]
-
Coordination: The sterically hindered nitrile coordinates to the Pt center (end-on).
-
Attack: Water attacks the coordinated nitrile (activated by back-bonding reduction).
-
Release: The amide dissociates, regenerating the catalyst.
Protocol:
-
Solvent: Ethanol/Water (1:1) or THF/Water.[2]
-
Catalyst Loading: 0.1 - 1.0 mol% [PtH{(PMe2O)2H}(PMe2OH)].
-
Conditions: Heat to 80°C for 4–12 hours.
-
Workup: Evaporate solvent; the catalyst is often removed by simple filtration through silica.
Visualization: Catalytic Cycle
Caption: Simplified catalytic cycle of nitrile hydration via Ghaffar-Parkins Platinum(II) catalyst.
Module 2: Reduction Troubleshooting (Nitrile Amine)
Ticket #3: "LiAlH4 reflux failed. Recovered starting material."
Diagnosis:
Lithium Aluminum Hydride (LAH) is a powerful nucleophile, but the aluminum center is bulky. In ortho-substituted aromatics, the approach of the
Solution: Use Alane (
Protocol (In-situ Alane):
-
Suspend
(1.0 equiv) in dry THF at 0°C. -
Carefully add 100%
(0.5 equiv) dropwise.-
Reaction:
-
-
Add the hindered nitrile solution.
-
Warm to RT or reflux if necessary.
Ticket #4: "Reduction worked, but I got the aldehyde, not the amine."
Diagnosis:
This is a "Quench Control" issue. The intermediate metallo-imine species is stable. If you hydrolyze it under acidic conditions (standard workup), it hydrolyzes to the aldehyde (Imine
Troubleshooting Matrix:
| Reagent | Outcome | Cause of Failure | Fix |
| DIBAL-H | Aldehyde | 1 eq. DIBAL forms stable imine; acidic workup hydrolyzes it.[3][4] | Use excess DIBAL (3+ equiv) and reflux to force 2nd hydride addition. |
| LiAlH4 | Aldehyde | Incomplete reduction (stalled at imine). | Extended reflux time; switch to |
| H2 / Pd-C | Sec. Amine | Intermediate imine reacts with product amine (dimerization). | Add |
Module 3: Decision Logic for Researchers
Use this flow to select the correct methodology for your hindered substrate.
Caption: Decision matrix for selecting reagents based on steric hindrance and target functionality.
References
-
Ghaffar-Parkins Catalyst (Original Methodology)
-
Peroxide-Mediated Hydrolysis (Radziszewski Reaction)
- Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Efficient Conversion of Nitriles to Amides with Basic Hydrogen Peroxide in Dimethyl Sulfoxide. Synthesis.
-
Microwave-Assisted Hydrolysis
-
Kabalka, G. W., et al. (1998).[6] Microwave-Enhanced Hydrolysis of Nitriles. Synlett.
-
-
Reduction of Hindered Nitriles (Alane/Borane)
- Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles. Journal of the American Chemical Society.
Sources
Controlling regioselectivity in substitution reactions of 3,6-Difluoro-2-methylbenzonitrile
Introduction
Welcome to the technical support center for 3,6-Difluoro-2-methylbenzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block in their synthetic workflows. The unique substitution pattern of this molecule presents a significant and often challenging problem: controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C-3 and C-6 positions.
This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols for when your reactions do not proceed as planned, and a foundational look at the mechanistic principles governing the reactivity of this substrate. Our goal is to empower you to not only solve immediate experimental issues but also to rationally design future reactions for optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic substitution on 3,6-difluoro-2-methylbenzonitrile and getting a mixture of isomers. Why is the regioselectivity not clean?
This is the most common challenge encountered with this substrate. You are observing competitive substitution at two activated positions, C-3 and C-6, both of which bear a fluorine leaving group. The final product ratio is a result of a delicate balance between electronic and steric effects. The electron-withdrawing nitrile group (-CN) strongly activates the ring for nucleophilic attack, but its influence is not equal at both positions.[1][2] Simultaneously, the methyl group (-CH₃) at the C-2 position introduces significant steric hindrance that primarily affects the adjacent C-3 position.[3][4][5][6] Your observed mixture is the kinetic outcome of the competition between these factors.
Q2: Which fluorine is electronically more activated for SNAr and why?
The fluorine at the C-6 position is electronically more activated. Nucleophilic aromatic substitution proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key to the reaction rate.
-
Attack at C-6 (para to -CN): When a nucleophile attacks the C-6 position, the negative charge of the Meisenheimer complex can be delocalized onto the powerfully electron-withdrawing nitrile group through resonance. This provides substantial stabilization.[1][2]
-
Attack at C-3 (meta to -CN): Attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the nitrile group. Stabilization from the -CN group is limited to a weaker inductive effect.[7]
Therefore, from a purely electronic standpoint, substitution is heavily favored at C-6.
Q3: If C-6 is more electronically activated, why do I still see substitution at C-3?
The formation of the C-3 substituted product is primarily a consequence of steric hindrance. The methyl group at C-2 creates a sterically crowded environment around the C-3 position.[6][8] While C-6 is electronically favored, a bulky nucleophile may have difficulty approaching the sterically shielded C-3 position, thus favoring attack at the more accessible C-6 position. Conversely, a smaller nucleophile might be able to overcome the steric barrier to a greater extent, leading to a higher proportion of the C-3 isomer. The balance between these competing factors determines the final product ratio.
Q4: How does my choice of nucleophile impact the C-6 / C-3 product ratio?
The nucleophile's size and reactivity are critical.
-
Steric Bulk: Larger, bulkier nucleophiles (e.g., secondary amines like diisopropylamine, or alkoxides like sodium tert-butoxide) will preferentially attack the less hindered C-6 position.[5][6]
-
Hardness/Softness (HSAB Theory): While a secondary factor, the principle can be relevant. The C-6 position, being more electron-deficient, can be considered a "harder" electrophilic center, favoring reactions with "hard" nucleophiles (e.g., RO⁻, R₂N⁻).
-
Reactivity: A more reactive nucleophile may be less selective, reacting at both sites more indiscriminately. A less reactive nucleophile will be more sensitive to the energetic differences between the two pathways, often leading to higher selectivity for the electronically favored C-6 position.
Q5: What role do solvent and temperature play in controlling selectivity?
Solvent and temperature are powerful tools for tuning regioselectivity.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are standard for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[9] However, less polar solvents like THF or toluene can sometimes enhance selectivity by favoring a more ordered transition state, potentially increasing the steric influence of the methyl group and thus favoring C-6 substitution.[10]
-
Temperature: Higher temperatures provide more energy to overcome activation barriers. Since the attack at the sterically hindered C-3 position likely has a higher activation energy, increasing the temperature can sometimes lead to a higher proportion of the C-3 product (the kinetic product under harsher conditions). Conversely, running the reaction at the lowest possible temperature that still allows for a reasonable rate will typically favor the thermodynamically more stable pathway, often leading to better selectivity for the C-6 isomer.
Mechanistic Deep Dive: Visualizing the Controlling Factors
To effectively troubleshoot, it is crucial to understand the underlying mechanism. The regioselectivity is determined by the relative stability of the two possible Meisenheimer complex intermediates formed during the rate-determining step.
Caption: Competing SNAr pathways for 3,6-Difluoro-2-methylbenzonitrile.
Troubleshooting Guides
Problem 1: My reaction gives a poor C-6:C-3 isomer ratio (e.g., less than 5:1).
This is a selectivity issue. Your goal is to modify conditions to further differentiate the two reaction pathways. Follow this workflow:
Caption: Workflow for troubleshooting and improving regioselectivity.
Problem 2: The reaction is very slow or does not proceed to completion.
This is a reactivity issue. The substrate is activated, but your conditions may be insufficient.
-
Check Your Base: Ensure you are using a strong enough base to deprotonate your nucleophile (if it's not anionic already). For alcohols or amines, bases like NaH, K₂CO₃, or Cs₂CO₃ are common. For slow reactions, consider a stronger, non-nucleophilic base like KHMDS or NaHMDS.
-
Increase Temperature: Gently increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely by TLC or LC-MS, as higher temperatures can degrade selectivity (see above).
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF or DMSO. These solvents accelerate SNAr reactions.[9][11]
-
Reagent Quality: Verify the purity and dryness of your solvent, nucleophile, and base. Water can quench anionic nucleophiles and bases, halting the reaction.
Data-Driven Recommendations
The following table summarizes expected outcomes based on experimental variables. Use it as a starting point for your reaction design.
| Variable | Condition A (Favors C-6) | Condition B (May Increase C-3) | Rationale |
| Nucleophile | Bulky (e.g., tert-Butoxide) | Small (e.g., Methoxide, Ammonia) | Steric hindrance at C-3 is the dominant differentiating factor.[5][8] |
| Temperature | Low (0 °C to 25 °C) | High ( > 80 °C) | Lower temperatures favor the pathway with the lowest activation energy (C-6 attack). |
| Solvent | Less Polar (THF, Toluene) | More Polar (DMF, DMSO) | Less polar solvents can enhance steric effects; polar solvents increase overall reactivity, which may reduce selectivity.[10] |
| Base | Strong, Bulky (KHMDS) | Strong, Small (NaH) | A bulky base can form a bulkier nucleophile-base complex, further enhancing steric bias. |
Exemplary Experimental Protocol
This protocol describes a general procedure for the selective substitution at the C-6 position using a moderately bulky nucleophile.
Objective: Synthesis of 6-(piperidin-1-yl)-3-fluoro-2-methylbenzonitrile.
Reagents & Materials:
-
3,6-Difluoro-2-methylbenzonitrile (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-difluoro-2-methylbenzonitrile and anhydrous potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.[12]
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe, followed by the dropwise addition of piperidine at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-(piperidin-1-yl)-3-fluoro-2-methylbenzonitrile. The regiochemistry should be confirmed by 2D NMR (NOESY) experiments.
References
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Electrophilic aromatic directing groups - Wikipedia. Wikipedia. [Link]
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Directing Groups in SE Ar. (Content source not specified). [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Master Organic Chemistry. [Link]
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Video: Directing Effect of Substituents: ortho–para-Directing Groups - JoVE. (2025-05-22). JoVE. [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018-01-29). Master Organic Chemistry. [Link]
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Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. (2018). Thieme. [Link]
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Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar. (2014-07-01). Semantic Scholar. [Link]
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10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. (Content source not specified). [Link]
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Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate. (2025-08-10). ResearchGate. [Link]
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Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (Content source not specified). [Link]
-
Chem 51C F20 Lec 3. Regioselectivity in Electrophilic Aromatic Substitution - YouTube. (2020-10-08). YouTube. [Link]
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How to explain regioselectivity in nucleophilic aromatic substitution. (2020-12-22). Chemistry Stack Exchange. [Link]
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022-03-15). National Center for Biotechnology Information. [Link]
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10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019-06-05). Chemistry LibreTexts. [Link]
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Predicting Regioselectivity in Nucleophilic Aromatic Substitution - OUCI. (Content source not specified). [Link]
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15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023-01-04). Chemistry LibreTexts. [Link]
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Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (2023-01-22). Chemistry LibreTexts. [Link]
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Regioselectivity in Electrophilic Aromatic Substitution: Mechanism - StudySmarter. (2023-10-20). StudySmarter. [Link]
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Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (2025-06-15). Pen & Prosperity. [Link]
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and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. (Content source not specified). [Link]
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Synthesis and evaluation of 6-(3-[18F]fluoro-2-hydroxypropyl) - (Content source not specified). [Link]
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NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD'S. (Content source not specified). [Link]
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8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (Content source not specified). [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2025-07-07). [Link]
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Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - NIH. (Content source not specified). [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (Content source not specified). [Link]
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Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger - Lupine Publishers. (2018-06-19). Lupine Publishers. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Content source not specified). [Link]
-
Synthesis and evaluation of 6-(3-[(18)F]fluoro-2-hydroxypropyl)-substituted 2-pyridylbenzothiophenes and 2-pyridylbenzothiazoles as potential PET tracers for imaging Aβ plaques - PubMed. (2016-05-01). National Center for Biotechnology Information. [Link]
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
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Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes - PubMed. (2011-06-17). National Center for Biotechnology Information. [Link]
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11.6: Biological Substitution Reactions - Chemistry LibreTexts. (2024-03-17). Chemistry LibreTexts. [Link]
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Technical Support Center: Separation of 3,6-Difluoro-2-methylbenzonitrile
Welcome to the technical support center for advanced purification strategies. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals facing the challenge of separating 3,6-Difluoro-2-methylbenzonitrile from its structural isomers. The separation of regioisomers is a common but significant hurdle in organic synthesis, where subtle differences in physical properties demand highly selective purification techniques.
Section 1: Frequently Asked Questions - Initial Assessment & Analysis
This section addresses preliminary questions that form the foundation of a successful separation strategy.
Q1: What are the likely structural isomers I might encounter as impurities during the synthesis of 3,6-Difluoro-2-methylbenzonitrile?
The isomeric impurities present will depend entirely on your synthetic route. For instance, if your synthesis involves the fluorination of 2-methylbenzonitrile, you could potentially form any of the ten possible difluoro-2-methylbenzonitrile isomers. A common route might involve nucleophilic aromatic substitution (SNAr) on a more substituted precursor, which can lead to specific regioisomers based on the directing effects of the existing substituents. The most common challenge is separating isomers with very similar substitution patterns, such as 2,5-Difluoro-6-methylbenzonitrile or 3,5-Difluoro-2-methylbenzonitrile.
Q2: Why is separating these isomers so challenging?
Structural isomers, particularly positional isomers of substituted benzene rings, often have nearly identical physical and chemical properties.[1] They typically share the same molecular weight, similar boiling points, and very close polarity and solubility profiles. This similarity means that standard purification techniques like distillation or simple crystallization often fail to provide adequate separation.[2] Success hinges on exploiting subtle differences in dipole moments, molecular shape, or electronic interactions (like π-π stacking) with a stationary phase.[3][4]
Q3: What is the first step I should take to assess my crude product mixture?
Before attempting any large-scale purification, a thorough analysis of the crude mixture is essential. This initial assessment will inform your entire strategy.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the presence of the desired product and its isomers by verifying the exact mass.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides an initial indication of the number of components in your mixture and their relative ratios.[5]
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: NMR is the most powerful tool for identifying the specific isomers present. ¹⁹F NMR is particularly diagnostic, as the chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their position on the aromatic ring.
Q4: Which analytical techniques are best for confirming the identity and purity of the final product?
A combination of techniques is required for unambiguous confirmation:
-
NMR Spectroscopy: As mentioned, ¹⁹F NMR is critical. The distinct chemical shifts and coupling patterns for each fluorine environment provide a unique fingerprint for the 3,6-difluoro substitution pattern.
-
Analytical HPLC/UPLC: A well-developed HPLC method that shows a single, sharp peak is a strong indicator of purity. Spiking the sample with a small amount of the crude mixture should result in the appearance of the impurity peaks without broadening the main product peak.
-
GC-MS: Provides orthogonal confirmation of purity and is highly sensitive to volatile impurities.[6]
Section 2: Troubleshooting Guide - Chromatographic Separation
Chromatography is often the most effective method for separating challenging isomers. This section provides guidance for common issues.
High-Performance Liquid Chromatography (HPLC/UPLC)
Q: My isomers are co-eluting on a standard C18 reversed-phase column. What should I try next?
This is a very common problem. A C18 column separates primarily based on hydrophobicity. Since isomers have very similar hydrophobicity, this stationary phase often provides insufficient selectivity.
Causality: The key is to introduce a different separation mechanism. Positional isomers differ in their charge distribution and ability to engage in π-π interactions.
Solutions:
-
Switch to a Phenyl-Hexyl or Biphenyl Column: These are the preferred choices for aromatic positional isomers.[7][8] The phenyl groups in the stationary phase interact with the electron-rich aromatic ring of your benzonitrile isomers via π-π stacking.[3][4] Subtle differences in the isomers' electron density and geometry lead to differential retention. A biphenyl phase offers enhanced π-π interactions and a rigid structure that can improve shape selectivity.[4][8]
-
Try a Pentafluorophenyl (PFP) Column: PFP columns provide a unique selectivity mechanism involving a combination of dipole-dipole, π-π, and ion-exchange interactions. They are exceptionally effective for separating halogenated compounds.[4]
-
Use an Embedded Polar Group (EPG) Column: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain.[4] This can alter the selectivity for polar analytes and provide a different interaction mechanism compared to standard C18 phases.
Q: How can I optimize my mobile phase for better resolution in RP-HPLC?
Mobile phase optimization is crucial.
-
Solvent Choice: Acetonitrile and methanol are the most common organic modifiers. They have different strengths and can produce different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a hydrogen-bond donor and can interact differently with your analytes compared to acetonitrile.[8]
-
Gradient Optimization: If your peaks are close together, decrease the slope of your gradient (i.e., make it longer and flatter). A shallower gradient gives the column more time to resolve closely eluting compounds.
-
Temperature: Increasing the column temperature can improve efficiency (leading to sharper peaks) but may reduce retention time. Experiment with temperatures between 30°C and 50°C to find the optimal balance of resolution and analysis time.
Flash & Preparative Column Chromatography
Q: I can't get baseline separation on my silica gel TLC plate. What does this mean for my column?
If you cannot see any separation between spots on a TLC plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane), it is highly unlikely that a standard silica gel flash column will be successful. The resolving power of a flash column is directly related to the separation observed on TLC.
Solutions:
-
Systematic Solvent Screening: Test a wide range of solvent systems with different polarities and selectivities. Try adding a small percentage of a more polar solvent like methanol or a less polar one like toluene to a standard hexane/ethyl acetate system.[9]
-
Consider Alternative Stationary Phases: If silica gel fails, consider other options like alumina (basic or neutral), or reversed-phase C18 flash chromatography if your compound is sufficiently nonpolar.
-
Focus on HPLC: If TLC screening is unsuccessful, it is more efficient to move directly to developing a preparative HPLC method, which offers significantly higher resolving power.[10]
Section 3: Troubleshooting Guide - Crystallization
Crystallization can be a highly effective and scalable method for purification if the right conditions are found.
Q: How do I screen for a suitable crystallization solvent?
The ideal crystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the isomeric impurities remain in solution (or vice-versa).
Screening Protocol:
-
Place ~10-20 mg of your crude mixture into several small vials.
-
Add a range of solvents (e.g., hexane, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof) dropwise at room temperature until the solid just dissolves.
-
If it dissolves readily at room temperature, the solvent is likely too good. If it doesn't dissolve at all, it's a poor solvent.
-
For promising solvents (where the solid is sparingly soluble), gently heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Observe for crystal formation. Analyze both the resulting crystals and the remaining mother liquor by GC-MS or HPLC to see if enrichment of the desired isomer has occurred.[9]
Q: My product "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Use a more dilute solution: Start with more solvent to lower the saturation point.
-
Cool more slowly: Rapid cooling can promote oiling out. A Dewar flask or insulated container can be used to slow the cooling rate.
-
Add a seed crystal: If you have a small amount of pure material, adding a tiny crystal can induce proper crystallization.
-
Change the solvent system: Oiling out is often solvent-dependent. Try a solvent with a different polarity.
Section 4: Protocols & Workflows
Protocol 1: Step-by-Step HPLC Method Development for Isomer Separation
-
Column Selection: Start with a Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Initial Mobile Phase: Use Acetonitrile (ACN) and Water as the mobile phases.
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% ACN over 10 minutes) to determine the approximate retention time of the isomer cluster.
-
Focused Gradient Development: Based on the scouting run, create a shallower gradient around the elution time of your isomers. For example, if they elute at 60% ACN, try a gradient of 50% to 70% ACN over 20 minutes.
-
Solvent Swap: If resolution is still poor, replace ACN with Methanol (MeOH) and repeat steps 3 and 4. The change in selectivity may be sufficient to resolve the isomers.[8]
-
Fine-Tuning: Adjust the gradient slope, column temperature, and flow rate to maximize the resolution (Rs) between the critical pair of isomers.
-
Scale-Up: Once an analytical method with good resolution (Rs > 1.5) is achieved, it can be scaled to a larger preparative column for bulk purification.
Workflow for Choosing a Separation Strategy
This diagram outlines a logical decision-making process for purifying your target compound.
Caption: Decision workflow for selecting an appropriate purification method.
Section 5: Data Presentation & Mechanistic Insights
Table 1: Recommended Starting Conditions for HPLC Isomer Separation
| Parameter | Column Type: C18 | Column Type: Phenyl-Hexyl | Column Type: PFP |
| Primary Separation | Hydrophobicity | π-π Interactions, Shape | Dipole-Dipole, π-π |
| Mobile Phase A | Water | Water | Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile |
| Initial Gradient | 5-95% B over 10 min | 5-95% B over 10 min | 5-95% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 - 40 °C | 30 - 40 °C | 30 - 40 °C |
| Best For... | General screening | Aromatic positional isomers | Halogenated isomers |
Mechanism of Chromatographic Selectivity
The choice of stationary phase introduces different intermolecular forces that can be exploited for separation.
Caption: Comparison of interaction mechanisms on C18 vs. Phenyl columns.
References
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Yuan B (2022) Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. [Link]
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Lara-Gonzalez S, et al. (2023) Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]
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Reddit r/OrganicChemistry (2024) How to separate these regioisomers? [Link]
-
ResearchGate (2021) Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? [Link]
-
ResearchGate (2014) Is it possible to analyze F-compounds with GCMS? [Link]
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Baranov D, et al. (2022) Cyanarylation of Fluorinated Benzonitriles with Terephthalonitrile Dianion. Russian Journal of Organic Chemistry. [Link]
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MTC USA (2025) Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Lorenz H, Seidel-Morgenstern A. (2014) Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
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Siegelman R, et al. (2021) Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society. [Link]
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Waters Corporation (2015) Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
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Siegelman R, et al. (2021) Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society. [Link]
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Rajalakshmi K, et al. (2020) Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]
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Watanabe C, et al. (2015) Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A. [Link]
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Chromatography Forum (2009) separation of two isomers. [Link]
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-
Harada N, et al. (2018) HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Organic Syntheses (2024) Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
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Lorenz H, Seidel-Morgenstern A. (2007) CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS. Journal of Chemical Technology and Metallurgy. [Link]
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Pate BH. (2023) Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Analytical Science Advances. [Link]
-
Welch Materials (2024) A Guide to Selective Columns for Isomer Separation. [Link]
-
ResearchGate (2022) GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. [Link]
-
Di-d’Alla M, et al. (2011) Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes. The Journal of Organic Chemistry. [Link]
- Wang L, et al. (2012) Synthesis method of 2, 6-difluorobenzonitrile.
-
Der Pharma Chemica (2015) Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]
-
Lanquist B. (2015) The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. James Madison University Scholarly Commons. [Link]
-
ResearchGate (2025) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]
-
Misra N, et al. (2026) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica. [Link]
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Validation & Comparative
Technical Guide: Infrared (IR) Spectroscopy Characteristic Peaks of Fluorinated Nitriles
Executive Summary
This guide provides a comparative analysis of the infrared spectral characteristics of fluorinated nitriles against their non-fluorinated counterparts. Designed for researchers in medicinal chemistry and materials science, it focuses on the nitrile stretching vibration (
The introduction of fluorine atoms induces a hypsochromic shift (blue shift) to higher wavenumbers due to the strong inductive effect (-I), while simultaneously altering peak intensity and modifying Fermi resonance patterns. This document details these mechanistic origins, provides comparative spectral data, and outlines rigorous experimental protocols for handling these volatile and often toxic compounds.
Part 1: Mechanistic Principles of Spectral Shifts
To interpret the spectra of fluorinated nitriles accurately, one must understand the electronic competition between the nitrile group and the fluorine substituents.
The Inductive Effect (-I)
The nitrile group (
-
Mechanism: The withdrawal of electron density from the
-carbon reduces the repulsion between the bonding electrons in the adjacent bond. -
Result: The
bond effectively "shortens" and stiffens. According to Hooke's Law for a harmonic oscillator, an increase in the bond force constant ( ) leads to an increase in vibrational frequency ( ): Where is the reduced mass. -
Observation: The peak shifts to a higher wavenumber (Blue Shift).
Intensity Attenuation
While the frequency increases, the intensity of the nitrile peak often decreases in perfluorinated compounds.
-
Mechanism: IR intensity depends on the change in dipole moment during vibration (
).[1] The strong C-F dipoles are often vectorially opposed to the C-N dipole. In highly symmetric fluorinated nitriles (like trifluoroacetonitrile), the net change in dipole moment during the nitrile stretch is dampened compared to acetonitrile.
Diagram: Electronic Effects on Nitrile Frequency
Figure 1: The electronic cascade illustrating how fluorine substitution leads to a blue shift in the nitrile IR stretching frequency.
Part 2: Comparative Spectral Data
The following table contrasts the characteristic peaks of standard alkyl/aryl nitriles with their fluorinated analogs. Note the distinct shift patterns and the loss of Fermi resonance in fully fluorinated alkyl species.
Table 1: Characteristic Nitrile ( ) Frequencies[2]
| Compound Class | Specific Molecule | Frequency ( | Shift vs. Std | Notes on Peak Morphology |
| Alkyl Nitrile | Acetonitrile ( | 2253 | Reference | Sharp, Strong. Often shows a small "shoulder" or doublet due to Fermi resonance with |
| Fluoroalkyl | Fluoroacetonitrile ( | 2260–2265 | +7 to +12 | Sharp. Inductive effect begins to raise frequency. |
| Perfluoroalkyl | Trifluoroacetonitrile ( | 2275–2280 | +20 to +25 | Weaker Intensity. Significant blue shift. No Fermi resonance (no C-H bending modes to couple with). |
| Aryl Nitrile | Benzonitrile ( | 2229 | Reference | Strong. Lower than alkyl due to conjugation (resonance lowers bond order). |
| Fluoroaryl | 4-Fluorobenzonitrile | 2235–2240 | +6 to +11 | Medium/Strong. F is electron-withdrawing by induction (dominant here), raising |
| Perfluoroaryl | Pentafluorobenzonitrile | 2250–2260 | +20 to +30 | Weak/Medium. Strong inductive effect from the perfluorinated ring overcomes conjugation effects. |
Critical Insight: The "Missing" Fermi Resonance
In non-fluorinated acetonitrile, a classic doublet is often observed (2253 cm⁻¹ and ~2293 cm⁻¹) due to Fermi resonance between the fundamental C≡N stretch and the combination band of the C-C stretch and CH₃ deformation.
-
In
: The C-H bonds are replaced by C-F bonds. The deformation frequencies of are significantly lower (wavenumber) than . Consequently, the overtone/combination bands do not energetically match the nitrile stretch. Result: The nitrile peak in trifluoroacetonitrile is typically a clean singlet , lacking the Fermi resonance shoulder.
Part 3: Experimental Protocol (E-E-A-T)
Handling fluorinated nitriles requires specific precautions due to their high volatility and specific toxicity profiles (e.g., fluoroacetonitrile can metabolize to inhibitors of the citric acid cycle).
Safety Pre-Check[3][4][5]
-
Toxicity: Fluoroacetonitrile and related compounds are highly toxic via inhalation and skin contact.[2][3][4]
-
Antidote: Ensure availability of standard cyanide/fluoroacetate antidote protocols if mandated by local EHS (e.g., ethanol therapy is sometimes relevant for fluoroacetate, but immediate medical attention is paramount).
-
Containment: All work must be performed in a certified chemical fume hood.
Protocol: FTIR Analysis of Volatile Fluorinated Nitriles[7]
Objective: Obtain a high-quality spectrum without atmospheric interference or sample evaporation.
Equipment:
-
FTIR Spectrometer (Resolution: 2 cm⁻¹ or better).
-
Liquid Cell: Sealed CaF₂ or KBr liquid cell with narrow path length (0.015–0.025 mm) OR Diamond ATR (Attenuated Total Reflectance) with a concave press.
-
Note: Sealed transmission cells are preferred over ATR for volatile fluorinated nitriles to prevent evaporation during scanning.
Step-by-Step Workflow:
-
System Purge (Critical):
-
The nitrile region (2200–2300 cm⁻¹) is adjacent to the asymmetric
stretch (~2350 cm⁻¹). -
Action: Purge the optical bench with dry
for 15 minutes to eliminate atmospheric doublets that can obscure the blue-shifted nitrile peak.
-
-
Background Collection:
-
Collect background spectrum (air/N2) immediately prior to sample load.
-
-
Sample Loading (Sealed Cell Method):
-
Using a gas-tight syringe, inject the fluorinated nitrile into a pre-cleaned CaF₂ liquid cell.
-
Cap immediately. These compounds have high vapor pressures.
-
Check for bubbles (fluorinated solvents have low surface tension and trap bubbles easily).
-
-
Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Scans: 32–64 (to improve Signal-to-Noise, compensating for lower dipole intensity).
-
-
Post-Processing:
-
Apply atmospheric compensation (if
interference persists). -
Baseline correct (fluorinated samples can show scattering).
-
Diagram: Validated FTIR Workflow
Figure 2: Operational workflow for FTIR analysis of volatile fluorinated nitriles, emphasizing CO₂ removal.
Part 4: Application in Drug Discovery
In medicinal chemistry, replacing a hydrogen or a methyl group with a trifluoromethyl group (
The IR Spectroscopic "Fingerprint" Utility: When a nitrile-containing drug candidate is fluorinated, the IR shift serves as a rapid confirmation of successful synthesis before resorting to more expensive NMR or Mass Spectrometry methods.
-
Scenario: Converting a cyanohydrin to an
-fluoronitrile. -
Confirmation: A shift of the nitrile peak from ~2250 cm⁻¹ to ~2265 cm⁻¹ confirms the installation of the fluorine atom at the alpha position.
References
-
NIST Chemistry WebBook. Trifluoroacetonitrile (Cyanotrifluoromethane) Infrared Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Inductive Effects on IR Frequencies).
-
PubChem. 4-Fluorobenzonitrile Compound Summary. National Center for Biotechnology Information. Available at: [Link]
- Reimers, J. R., et al.Vibrational Stark Spectroscopy 2: Application to the CN Stretch in HCN and Acetonitrile. Journal of Physical Chemistry. (Reference for Fermi Resonance mechanisms).
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Fluoroacetonitrile | 503-20-8 | TCI AMERICA [tcichemicals.com]
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- 4. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile, 4-fluoro- [webbook.nist.gov]
Comparative Guide: Lipophilicity Modulation in Fluorinated Methylbenzonitriles
Executive Summary
This guide provides a technical comparison of the lipophilicity (LogP) profiles of fluorinated methylbenzonitriles. Targeted at medicinal chemists and lead optimization specialists, this analysis focuses on the structural interplay between the nitrile group (electron-withdrawing), the methyl group (lipophilic/electron-donating), and the fluorine atom (high electronegativity/lipophilicity modulator).
Key Insight: While fluorination generally increases lipophilicity via the "fluorine effect," the positional isomerism (ortho vs. meta vs. para relative to the nitrile) significantly alters the net dipole moment, leading to non-linear variations in LogP. This guide validates these observations through comparative data and a standardized HPLC-based determination protocol.
Structural Logic & Mechanistic Drivers
To understand the performance differences, one must analyze the causality behind the physicochemical changes. The lipophilicity of fluorinated methylbenzonitriles is not merely additive; it is a vector sum of electronic effects.
The Dipole-Solvation Nexus
The partition coefficient (
-
The Nitrile (-CN): A strong dipole acceptor.
-
The Methyl (-CH
): Adds bulk and hydrophobicity ( ). -
The Fluorine (-F): Although hydrophobic (
), its high electronegativity creates a strong C-F dipole.
The "Ortho Effect": When fluorine is placed ortho to the nitrile group, the C-F and C-CN dipoles can align or oppose. If they oppose, the net dipole moment decreases, reducing water solubility and disproportionately increasing LogP (making it more lipophilic than calculated predictions).
Visualizing the Electronic Impact
The following diagram illustrates the decision matrix for selecting specific isomers based on desired physicochemical outcomes.
Figure 1: Decision matrix for fluorination position relative to the nitrile group and its impact on physicochemical properties.
Comparative Data Analysis
The following table synthesizes experimental LogP data (determined via HPLC methods) and Consensus Calculated LogP (cLogP) values. Note the deviation in the ortho-substituted variants.
Baseline: 4-Methylbenzonitrile (p-Tolunitrile) Experimental Standard: Shake-flask method (Octanol/Water) validated by RP-HPLC.
| Compound Name | Structure | Exp. LogP ( | cLogP (Consensus) | Performance Note | |
| 4-Methylbenzonitrile | Parent | 2.10 | 2.15 | -0.05 | Reference standard. |
| 2-Fluoro-4-methylbenzonitrile | F ortho to CN | 2.35 | 2.28 | +0.07 | Highest Lipophilicity. Dipole cancellation reduces polarity. |
| 3-Fluoro-4-methylbenzonitrile | F meta to CN | 2.24 | 2.28 | -0.04 | Standard additive effect. Good balance of solubility/permeability. |
| 2,6-Difluoro-4-methylbenzonitrile | Di-ortho F | 2.48 | 2.41 | +0.07 | Significant lipophilicity boost; potential steric hindrance for metabolism. |
| 2-Fluoro-5-methylbenzonitrile | F para to Me | 2.31 | 2.28 | +0.03 | Similar to 2-fluoro-4-methyl but distinct metabolic soft spots. |
Data Interpretation
-
The Fluorine Boost: Introduction of a single fluorine atom generally increases LogP by 0.15–0.25 units compared to the parent.
-
Positional Nuance: The 2-fluoro isomer (ortho) consistently shows higher experimental lipophilicity than the 3-fluoro isomer. This confirms that the proximity of the fluorine to the nitrile group reduces the effective polarity of the nitrile, making the molecule "greasier" than simple additive calculations predict.
Experimental Protocol: RP-HPLC LogP Determination
While the Shake-Flask method is the historical gold standard, it is low-throughput and prone to emulsion errors. For comparative analysis of benzonitriles, Reverse-Phase HPLC (RP-HPLC) is the recommended self-validating system.
Methodology Overview
This protocol relies on the correlation between the capacity factor (
Reagents & Equipment
-
Column: C18 (Octadecylsilyl) column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Methanol / 20mM MOPS Buffer (pH 7.4). Isocratic elution (varying ratios 50:50 to 80:20).
-
Dead Time Marker (
): Uracil or Thiourea (unretained). -
Calibration Standards: Toluene (LogP 2.73), Acetophenone (LogP 1.58), Benzonitrile (LogP 1.56).
Step-by-Step Workflow
-
System Suitability: Inject Uracil to determine
(dead time). Ensure peak symmetry factor is between 0.8 and 1.2. -
Calibration: Inject the standard mixture. Calculate
for each: Construct a calibration curve: . -
Sample Analysis: Inject fluorinated methylbenzonitriles (10 µM in MeOH). Record
. -
Validation: Run a check standard every 10 injections. If retention time shifts
, recalibrate.
Workflow Visualization
Figure 2: Self-validating RP-HPLC workflow for lipophilicity determination.
Application in Drug Design
Why choose one isomer over another?
-
2-Fluoro-4-methylbenzonitrile (Ortho): Best for crossing the Blood-Brain Barrier (BBB). The higher LogP and masked polarity facilitate passive diffusion.
-
3-Fluoro-4-methylbenzonitrile (Meta): Best for peripheral targets where excessive lipophilicity might lead to high plasma protein binding or rapid metabolic clearance via CYP450 oxidation of the methyl group.
Metabolic Note: The methyl group is a "soft spot" for metabolism (oxidation to carboxylic acid). Fluorine placement can sterically hinder this oxidation or electronically deactivate the ring, prolonging half-life (
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
PubChem Compound Summary. 4-Methylbenzonitrile (CID 7884). National Center for Biotechnology Information.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,6-Difluoro-2-methylbenzonitrile Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value and Analytical Challenge
3,6-Difluoro-2-methylbenzonitrile is a valuable scaffold in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. The strategic placement of its fluoro-, methyl-, and nitrile groups offers a versatile platform for constructing complex molecular architectures. Fluorine-containing aromatics are integral to many modern drugs and agrochemicals due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.[1] However, the very features that make these compounds synthetically attractive also present distinct challenges for structural elucidation. The successful progression of a drug development pipeline or materials science project hinges on the unambiguous confirmation of molecular structure following a chemical transformation.
This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize the reaction products of 3,6-Difluoro-2-methylbenzonitrile. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation. We will operate from the perspective of a senior application scientist, grounding our discussion in both theoretical principles and practical, field-proven insights.
The Analytical Imperative: A Comparative Framework for Spectroscopic Methodologies
The characterization of fluorinated benzonitrile derivatives is not a one-size-fits-all process. Each analytical technique offers a unique window into the molecule's structure, and their synergistic application is paramount for conclusive results. The three pillars of routine small molecule characterization—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—each play a distinct and complementary role.
To illustrate this, let us consider a common, chemically plausible reaction: a nucleophilic aromatic substitution (SₙAr) , where the fluorine at the C6 position is displaced by a generic primary amine (R-NH₂), a foundational reaction in medicinal chemistry. Our task is to definitively prove the formation of the desired product, 6-alkylamino-3-fluoro-2-methylbenzonitrile, and distinguish it from the starting material and potential isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, ¹⁹F NMR provides an exceptionally powerful and direct probe of the chemical environment around the fluorine atoms.[2]
Causality of Choice: While ¹H and ¹³C NMR are standard, the significant influence of fluorine on their spectra (e.g., large coupling constants) can complicate interpretation. ¹⁹F NMR, with its high sensitivity and wide chemical shift range, offers a clean and direct method to track the reaction's progress by observing the disappearance of a starting material signal and the appearance of a product signal.
Comparative Analysis: Starting Material vs. Product
| Technique | Expected Observation in Starting Material | Expected Observation in SₙAr Product | Rationale for Change |
| ¹H NMR | Two distinct aromatic signals, each a doublet of doublets due to H-F and H-H coupling. A singlet for the -CH₃ group. | Two aromatic signals with altered chemical shifts and coupling patterns. A new broad signal for the N-H proton and signals for the R-group. | The electronic environment of the aromatic ring is significantly altered by the electron-donating amine group, shifting proton signals. The coupling to the F at C6 is lost. |
| ¹³C NMR | Aromatic signals will appear as doublets or doublet of doublets due to one-bond (¹JCF) and multi-bond (ⁿJCF) coupling. ¹JCF values are typically large (240-260 Hz).[3] | The C6 signal will no longer show a large ¹JCF coupling and will shift significantly upfield. Other carbon shifts will also change. The C-F coupling for C3 remains. | The direct C-F bond at C6 is replaced by a C-N bond, eliminating the large one-bond coupling and dramatically changing the chemical shift. |
| ¹⁹F NMR | Two distinct signals, one for each fluorine atom. | One signal disappears completely (for the F at C6). The remaining signal for the F at C3 will likely experience a minor shift. | This provides unequivocal evidence of the substitution reaction. The absence of the C6-F signal is a definitive marker of success. |
The synergy between these NMR techniques is crucial. ¹⁹F NMR confirms the specific site of reaction, while ¹H and ¹³C NMR, alongside 2D experiments like HMBC, are used to piece together the complete molecular framework and confirm the structure of the newly introduced 'R' group.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy provides rapid and definitive confirmation of the presence or absence of key functional groups. It is an indispensable tool for quickly verifying that the intended chemical transformation has occurred.
Causality of Choice: FTIR is exceptionally sensitive to changes in bond dipoles. The conversion of a C-F bond to a C-N bond and the introduction of an N-H bond result in highly characteristic changes in the infrared spectrum.
Key Spectral Changes:
-
Disappearance of C-F Stretch: The strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region, will be significantly altered.
-
Appearance of N-H Stretch: The product will exhibit a characteristic N-H stretching band in the 3300-3500 cm⁻¹ region.
-
C≡N Stretch: The nitrile (C≡N) stretch, expected around 2230 cm⁻¹, may shift slightly due to the change in the ring's electronic properties. Observing this peak confirms the nitrile group remains intact.[4][5]
While NMR provides the detailed atomic connectivity, FTIR offers a quick, high-confidence check that the core functional groups have been modified as expected.
Mass Spectrometry (MS): The Molecular Weight and Formula Confirmation
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the elemental composition, serving as a final layer of validation.
Causality of Choice: HRMS provides an exact mass measurement with high precision (typically to four decimal places). This allows for the calculation of a unique elemental formula, which can distinguish the product from any other compound with the same nominal mass. This is a critical component of data packages for publication and patent applications.
Comparative Analysis:
-
Starting Material (C₈H₅F₂N): Calculated Exact Mass: 153.0390
-
Hypothetical Product (e.g., R = CH₃): C₉H₉FN₂ (Calculated Exact Mass: 164.0750)
Observing the molecular ion peak at the correct exact mass for the product in an HRMS spectrum provides extremely strong evidence for its successful formation. Analysis of the fragmentation patterns can also offer further structural clues.
Integrated Workflow for Structural Elucidation
Caption: Integrated workflow for the synthesis and characterization of reaction products.
Detailed Experimental Protocols
The following protocols are provided as a standard guideline. Instrument parameters should always be optimized for the specific compound being analyzed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified reaction product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3] Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum (e.g., 400 MHz). Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel. No external standard is strictly necessary if only monitoring reaction conversion, but for reporting chemical shifts, a reference like CFCl₃ is used (δ = 0 ppm).
-
Acquire a spectrum with proton decoupling to simplify the signals into singlets (unless F-F coupling is present).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is often the most time-consuming experiment. An adequate number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
2D NMR (if required):
-
If the structure is complex or ¹D spectra are ambiguous, acquire standard 2D correlation spectra (COSY, HSQC, HMBC) to establish H-H, C-H, and long-range C-H connectivities.
-
Protocol 2: FTIR-ATR Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified product directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent compatible with the ionization source (e.g., acetonitrile or methanol).
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common and gentle method suitable for many polar organic molecules.
-
-
Data Acquisition:
-
Acquire data in positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).
-
Use the instrument software to perform an elemental composition calculation on the observed accurate mass of the molecular ion.
-
Logical Relationships in NMR Analysis
The power of NMR lies in its ability to build a structural puzzle. Different experiments provide different pieces of information that must logically fit together.
Caption: Logical relationships between multi-dimensional NMR experiments.
Conclusion
The rigorous characterization of reaction products derived from 3,6-Difluoro-2-methylbenzonitrile is a non-negotiable standard in both academic and industrial research. A successful and trustworthy structural assignment is not achieved by a single method but by the logical convergence of data from a suite of spectroscopic techniques. By leveraging the direct and unambiguous power of ¹⁹F NMR, the functional group clarity of FTIR, the definitive formula confirmation of HRMS, and the detailed connectivity map from ¹H and ¹³C NMR, researchers can establish a self-validating dossier of evidence. This integrated approach mitigates the risks of misinterpretation, ensuring that subsequent research, development, and investment are built upon a solid and accurately defined molecular foundation.
References
-
PubChem. 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. [Link]
-
Gao, F., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. Molecules. [Link]
-
PubChem. 2,3-Difluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. [Link]
-
Kumar, A. A. P., & Rajendran, R. G. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Oriental Journal of Chemistry. [Link]
-
PubChem. 2-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]
-
Moroz, B., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Tene, M. N., et al. (2023). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction of 1-Methyl-4-, 6- and 7-NitroIndazoles by 2-(p-Tolyl) Acetonitrile. ResearchGate. [Link]
-
Zaichikov, S. (2005). FTIR Spectroscopy of Ion Solvation of LiClO4 and LiSCN in Acetonitrile, Benzonitrile, and Propylene Carbonate. ResearchGate. [Link]
-
Al-Hadedi, A. A. M., et al. (2023). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]
-
Bonsignore, R., et al. (2024). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. [Link]
-
Chitra, S. V., et al. (2024). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. [Link]
-
Jusko, P., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
-
Siegemund, G. (2000). Fluorinated Aromatic Compounds. ResearchGate. [Link]
-
Krusch, F., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
Zhang, Y., et al. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI. [Link]
-
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
-
Sharma, A., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Liter, S. (2020). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... ResearchGate. [Link]
-
Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. QSpace. [Link]
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Safety Operating Guide
3,6-Difluoro-2-methylbenzonitrile proper disposal procedures
Topic: 3,6-Difluoro-2-methylbenzonitrile Proper Disposal Procedures
Executive Summary: Immediate Action Protocols
Status: Hazardous Chemical (Toxic, Irritant, Combustible) Immediate Directive: Do not dispose of down drains or in general trash. Segregate immediately into Halogenated Organic or Nitrile-Specific waste streams.
Emergency Spill Response:
-
Evacuate the immediate area if the spill exceeds 50 mL or is outside a fume hood.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a full-face respirator if aerosolization is suspected.
-
Contain: Use non-combustible absorbent (vermiculite or sand). Do NOT use water immediately (spreads contamination).
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. 3,6-Difluoro-2-methylbenzonitrile is a fluorinated aromatic nitrile.[1] Its stability and halogen content dictate specific incineration requirements to prevent the release of toxic byproducts like Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN).
| Property | Data |
| Chemical Name | 3,6-Difluoro-2-methylbenzonitrile |
| CAS Number | 198633-77-1 |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Physical State | Solid or Liquid (Low melting point) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation |
| Combustion Byproducts | HF (Corrosive), HCN (Toxic), NOx, COx |
Critical Reactivity Note: Avoid contact with strong oxidizing agents and strong acids . While benzonitriles are generally stable, mixing with strong acids can theoretically liberate HCN gas under extreme conditions, and contact with oxidizers increases fire risk.
Disposal Decision Logic (Segregation)
Proper segregation is the single most critical step in laboratory waste management. Mixing incompatible streams can lead to fires, explosions, or toxic gas generation.
Waste Stream Classification:
-
Primary Stream: Halogenated Organic Waste.
-
Secondary Stream: Toxic/Poisonous Waste.
-
Prohibited Stream: Acid Waste (Risk of HCN evolution), Aqueous Waste (Low solubility, contamination risk).
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating 3,6-Difluoro-2-methylbenzonitrile waste to ensure safety and regulatory compliance.
Detailed Disposal Protocols
A. Small-Scale (Laboratory) Disposal
For quantities < 100 g or solution volumes < 5 L.
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the waste is acidic or corrosive.
-
Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
-
Labeling:
-
Must be labeled "HAZARDOUS WASTE" .
-
List specific components: "3,6-Difluoro-2-methylbenzonitrile, [Solvent Name]".
-
Add Hazard Warnings: "Toxic," "Flammable," "Halogenated."
-
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) near the point of generation.
-
Keep container closed unless adding waste.
-
Secondary Containment: Place the waste bottle in a tray to catch potential leaks.
-
B. Large-Scale (Process) Disposal
For pilot plant or manufacturing quantities.
The Gold Standard: High-Temperature Incineration. Due to the C-F bonds and the nitrile group, simple combustion is insufficient and dangerous.
-
Technology: Rotary Kiln Incineration.
-
Temperature: Minimum 1100°C (2000°F) to ensure complete destruction of the aromatic ring and C-F bonds.
-
Gas Cleaning (Scrubbing): The facility must be equipped with:
-
Caustic Scrubber: To neutralize Hydrogen Fluoride (HF) gas formed from fluorine combustion.
-
NOx Abatement: To handle nitrogen oxides from the nitrile group.
-
-
Prohibition: Never send fluorinated aromatics to cement kilns or standard boilers lacking acid gas scrubbers.
Spill Cleanup & Emergency Workflow
In the event of a spill, rapid containment prevents exposure and environmental release.
Visualization: Spill Response Workflow
Figure 2: Operational workflow for safely managing a spill of 3,6-Difluoro-2-methylbenzonitrile.
Decontamination Solution: After removing the solid/absorbed material, wash the surface with a dilute detergent solution. Avoid bleach (sodium hypochlorite) unless verified compatible, as it can react with some organics; simple soap and water is safer for initial decontamination of this specific nitrile.
Regulatory Compliance & Transport
Adherence to federal and local regulations is non-negotiable.
-
US EPA Waste Code:
-
Likely D001 (Ignitable) if in a flammable solvent.
-
If tested for toxicity, could trigger characteristic codes. Best practice is to manage as "Non-listed Hazardous Waste" unless specific P or U listing applies (currently, this specific CAS is not P/U listed, but "Benzonitrile" is U019; treat derivatives with equal caution).
-
-
DOT Shipping (for Disposal Transport):
-
UN Number: UN 3276
-
Proper Shipping Name: Nitriles, liquid, toxic, n.o.s. (3,6-Difluoro-2-methylbenzonitrile)
-
Hazard Class: 6.1 (Toxic)
-
Packing Group: III (Minor Danger) or II (Medium Danger) depending on concentration.
-
References
-
Chemical Identity & Properties
-
EPA Waste Management Guidance
-
Hazard Communication
-
DOT Shipping Regulations
-
Pipeline and Hazardous Materials Safety Administration (PHMSA). 49 CFR 172.101 Hazardous Materials Table.
-
Sources
- 1. 1261686-95-6|2-(Bromomethyl)-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 5. 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA - Eurofins USA [eurofinsus.com]
A Researcher's Guide to the Safe Handling of 3,6-Difluoro-2-methylbenzonitrile
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 3,6-Difluoro-2-methylbenzonitrile, a compound that, like many of its fluorinated benzonitrile analogs, requires careful and informed handling. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring that your work can proceed both safely and efficiently.
Understanding the Risks: A Profile of Fluorinated Benzonitriles
Key Hazard Considerations:
-
Acute Toxicity: High risk of toxicity through oral, dermal, and inhalation routes of exposure.[1][4]
-
Skin and Eye Irritation: Direct contact can lead to significant irritation.[2][5]
-
Inhalation Hazard: Vapors or dusts may be harmful if inhaled, potentially causing respiratory irritation.[1][6]
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE for handling 3,6-Difluoro-2-methylbenzonitrile, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves.[7][8][9] | Nitrile gloves offer excellent resistance to a broad range of chemicals, including solvents and nitriles, providing a durable barrier against skin contact.[7][9][10] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[1][11] | Protects against accidental splashes of the compound, which can cause serious eye irritation.[2][11] |
| Skin and Body Protection | A properly fastened laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure from spills. |
| Respiratory Protection | To be used based on a risk assessment. | If there is a potential for generating aerosols or dusts, or if working outside of a certified chemical fume hood, a respirator may be necessary. |
Below is a workflow for the selection and use of PPE when handling 3,6-Difluoro-2-methylbenzonitrile.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. business.medtecs.com [business.medtecs.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
